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  • Product: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde
  • CAS: 294193-92-3

Core Science & Biosynthesis

Foundational

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde: Comprehensive Structural, Physicochemical, and Synthetic Profiling

Executive Summary The compound 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3) is a highly specialized biaryl building block utilized extensively in advanced organic synthesis and medicinal chemistry. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3) is a highly specialized biaryl building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a central furan ring flanked by an electron-withdrawing formyl group and a sterically hindered, electron-deficient nitrotoluene moiety, this molecule serves as a critical intermediate for the development of kinase inhibitors, antimicrobial agents, and complex active pharmaceutical ingredients (APIs).

This technical guide provides a rigorous analysis of its physicochemical properties and establishes field-proven, self-validating protocols for its synthesis, grounded in mechanistic causality.

Chemical Identity & Physicochemical Profiling

Understanding the electronic and steric topology of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is paramount for predicting its reactivity. The C2-formyl group strongly polarizes the furan ring, making the C5 position highly susceptible to cross-coupling or radical attack during synthesis. Meanwhile, the ortho-methyl group on the phenyl ring induces a dihedral twist between the furan and phenyl planes, preventing complete coplanarity and influencing the molecule's photophysical properties.

All critical quantitative data has been summarized below for rapid reference during assay design and synthetic planning .

PropertyValueStructural Significance
Chemical Name 5-(2-Methyl-5-nitrophenyl)-2-furaldehydeStandard IUPAC nomenclature.
CAS Registry Number 294193-92-3Unique identifier for procurement and safety tracking.
Molecular Formula C₁₂H₉NO₄Indicates a high degree of unsaturation.
Molecular Weight 231.20 g/mol Optimal size for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 0Highly lipophilic; lacks protic functional groups.
Hydrogen Bond Acceptors 5Facilitates binding in target protein pockets (Nitro, Aldehyde, Furan O).
Rotatable Bonds 2Restricted flexibility due to the ortho-methyl steric clash.
Topological Polar Surface Area (TPSA) ~76.0 ŲExcellent permeability profile for cellular assays.

Mechanistic Synthesis Protocols

The synthesis of 5-aryl-2-furaldehydes typically relies on two primary methodologies: transition-metal-catalyzed cross-coupling or radical-mediated direct C-H functionalization 1[1]. Below are detailed, step-by-step protocols designed as self-validating systems to ensure high yield and purity.

Synthesis SM1 5-Bromo-2-furaldehyde + (2-Methyl-5-nitrophenyl)boronic Acid Cond1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80°C SM1->Cond1 SM2 2-Furaldehyde + 2-Methyl-5-nitroaniline Cond2 Meerwein Arylation 1. NaNO2/HCl (0°C)  2. CuCl2, Acetone/H2O SM2->Cond2 Product 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde Cond1->Product Pd-Catalyzed Cross-Coupling Cond2->Product Cu-Catalyzed Radical C-H Arylation

Synthetic pathways for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde via Suzuki and Meerwein reactions.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This method is preferred for its high yield and functional group tolerance.

  • Step 1: Substrate Preparation. In an oven-dried Schlenk flask, combine 5-bromo-2-furaldehyde (1.0 eq) and (2-methyl-5-nitrophenyl)boronic acid (1.2 eq).

  • Step 2: Solvent & Base Addition. Add a biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v).

    • Mechanistic Causality: The biphasic system ensures the dissolution of both the lipophilic organic substrates and the inorganic base. K₂CO₃ is specifically chosen over stronger bases (like NaOH) to strictly prevent the Cannizzaro disproportionation of the sensitive furan aldehyde 2[2].

  • Step 3: Degassing (Critical IPC). Purge the system with Argon for 15 minutes.

    • Mechanistic Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, a side reaction that depletes the starting material and complicates downstream purification.

  • Step 4: Catalyst Addition & Heating. Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 80 °C.

    • Mechanistic Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the nitro group or furan oxygen.

  • Step 5: Self-Validating Workup. After 4-6 hours, monitor by TLC (Hexane/EtOAc 3:1). Upon consumption of the starting material, cool the reaction and pour it into ice water. The immediate precipitation of a yellow/orange crystalline solid serves as a direct visual validation of successful coupling. Filter and dry under a vacuum.

Protocol B: Copper-Catalyzed Meerwein Arylation

When boronic acids are unavailable or unstable, direct C-H functionalization via Meerwein arylation is a robust alternative3[3].

  • Step 1: Diazotization. Dissolve 2-methyl-5-nitroaniline (1.0 eq) in 15% aqueous HCl. Cool the mixture to 0 °C using an ice-salt bath. Slowly add a solution of 30% aqueous NaNO₂ dropwise.

    • Mechanistic Causality: Strict temperature control (<5 °C) is mandatory. Elevated temperatures lead to the rapid decomposition of the diazonium salt into 2-methyl-5-nitrophenol, completely destroying the reagent.

  • Step 2: Furan Activation. In a separate flask, dissolve 2-furaldehyde (1.5 eq) in acetone and add an aqueous solution of CuCl₂·2H₂O (0.2 eq).

  • Step 3: Radical Initiation & Trapping. Slowly add the cold diazonium solution to the furan/CuCl₂ mixture.

    • Mechanistic Causality: Cu(II) acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical. The radical preferentially attacks the C5 position of the furan ring because the C2-aldehyde group is strongly electron-withdrawing, polarizing the furan system and stabilizing the intermediate radical prior to oxidative rearomatization 4[4].

  • Step 4: Self-Validating IPC. The immediate evolution of nitrogen gas (vigorous bubbling) upon addition is the primary visual cue of successful radical generation. If bubbling ceases prematurely, it indicates catalyst deactivation. Stir until gas evolution stops, then extract with dichloromethane.

Downstream Pharmaceutical Applications

The synthetic utility of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde lies primarily in its highly reactive C2-formyl group. This moiety acts as an electrophilic hub for the generation of diverse compound libraries in drug discovery.

Applications Core 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde Hydrazone Hydrazone Derivatives (Kinase Inhibitors / Antimicrobials) Core->Hydrazone + Hydrazine Derivatives Schiff Schiff Bases (Targeted Ligand Design) Core->Schiff + Primary Amines Alcohol Furfuryl Alcohols (Polymer Precursors) Core->Alcohol Reduction (NaBH4)

Downstream derivatization of the furaldehyde core into active pharmaceutical ingredients.

By reacting the core aldehyde with various hydrazines or primary amines, researchers can rapidly synthesize hydrazones and Schiff bases. These motifs are frequently found in FDA-approved drugs (e.g., Dantrolene analogs) due to their ability to form stable hydrogen-bond networks within target protein active sites.

Handling, Stability, and Storage Protocols

To maintain the structural integrity of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde over time, strict storage protocols must be adhered to:

  • Oxidation Sensitivity: Furan-2-carboxaldehydes are prone to autoxidation upon prolonged exposure to atmospheric oxygen, forming furoic acid derivatives. Protocol: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials.

  • Photostability: The nitroaromatic system is sensitive to prolonged UV exposure, which can induce unwanted photochemical rearrangements. Protocol: Store in dark, opaque containers at 2-8 °C.

  • Safety Caveat: Due to the presence of the nitroaromatic group, avoid exposure to strong reducing agents outside of controlled experimental conditions to prevent highly exothermic reduction to the corresponding aniline.

References

  • 294193-92-3 | 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde , Chemikart, Link

  • A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies , Benchchem, 1

  • Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde , ACS Publications, 3

  • Common side reactions in the synthesis of 5-aryl-2-furaldehydes , Benchchem, 2

  • Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison , RSC Publishing, 4

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of this compound is essential for its synthesis, characterization, and application in various research and development endeavors, particularly in medicinal chemistry where furan derivatives are of significant interest.[1][2] This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but a deeper, field-proven understanding of the spectral features based on established principles and data from analogous structures.

The Significance of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, which are recognized for their diverse biological activities and potential as therapeutic agents.[1] The specific substitution pattern on the phenyl ring—a methyl group at the 2-position and a nitro group at the 5-position—is expected to modulate its electronic and steric properties, thereby influencing its reactivity and biological profile. Accurate spectral interpretation is paramount for confirming the successful synthesis of this specific isomer and for any subsequent structure-activity relationship (SAR) studies.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The choice of deuterated solvent can influence the exact chemical shifts.[3][4][5] For the purpose of this guide, we will consider spectra recorded in deuterated chloroform (CDCl₃), a common solvent for such organic compounds.

Molecular Structure and Proton Labeling:

To facilitate the discussion, the protons in the molecule are labeled as follows:

A diagram of the molecular structure and predicted proton NMR data.

Detailed Analysis of Predicted ¹H NMR Signals:
  • Aldehyde Proton (H-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic system. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.5 and 9.7 ppm.[1][6]

  • Furan Ring Protons (H-3 and H-4): The two protons on the furan ring will appear as doublets due to coupling with each other. The typical coupling constant for adjacent protons on a furan ring is in the range of 3.5-4.0 Hz. H-3, being closer to the electron-withdrawing aldehyde group, is expected to be slightly more deshielded than H-4.

  • Phenyl Ring Protons (H-3', H-4', and H-6'): The substitution pattern on the phenyl ring will give rise to a characteristic set of signals.

    • H-3': This proton is ortho to the methyl group and will appear as a doublet due to coupling with H-4'.

    • H-4': This proton is coupled to both H-3' and H-6', and will therefore appear as a doublet of doublets.

    • H-6': This proton is ortho to the nitro group and meta to the methyl group. It will appear as a doublet due to coupling with H-4'. The electron-withdrawing nitro group will cause significant deshielding of the ortho (H-6') and para (H-4') protons.

  • Methyl Protons (CH₃): The protons of the methyl group are attached to the aromatic ring and will appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde are summarized in the table below.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted δ (ppm)Rationale
C-CHO177-178The carbonyl carbon of the aldehyde is highly deshielded.[1][6]
C-2152-154Attached to the electron-withdrawing aldehyde group and the furan oxygen.
C-5158-160Attached to the phenyl ring and the furan oxygen.
C-3124-126Aromatic furan carbon.
C-4108-110Aromatic furan carbon, generally more shielded than C-3.
C-1'~130Point of attachment to the furan ring.
C-2'~138Attached to the methyl group.
C-3'~130Aromatic phenyl carbon.
C-4'~124Aromatic phenyl carbon.
C-5'~147Attached to the electron-withdrawing nitro group.
C-6'~123Aromatic phenyl carbon.
CH₃20-22Methyl carbon attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing cluster_3 Data Analysis A Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). E Tune and shim the probe for the specific sample. D->E F Set the appropriate acquisition parameters for ¹H and ¹³C NMR. E->F G Acquire the ¹H NMR spectrum (typically requires a few scans). H Acquire the ¹³C NMR spectrum (may require a longer acquisition time). G->H I Process the raw data (Fourier transform, phase correction, baseline correction). H->I J Reference the spectra to the internal standard (TMS at 0 ppm). K Integrate the ¹H NMR signals and determine coupling constants. J->K L Assign the signals in both spectra to the corresponding nuclei in the molecule. K->L

A workflow diagram for NMR data acquisition and analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[3][4][5] CDCl₃ is a good starting point for many organic molecules.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrumental Setup:

    • The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically 20 Hz) to average out magnetic field inhomogeneities.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform tuning and matching of the probe for the specific sample to maximize sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or reference signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectra using the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Measure the coupling constants (J-values) from the splitting patterns in the ¹H spectrum.

    • Assign each peak in both the ¹H and ¹³C spectra to the corresponding atom in the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments if needed.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. By understanding the predicted chemical shifts, multiplicities, and the underlying principles governing these spectral features, researchers, scientists, and drug development professionals can confidently synthesize, characterize, and utilize this compound in their work. The provided experimental protocol offers a robust framework for acquiring high-quality, reproducible NMR data, ensuring the scientific integrity of any subsequent research.

References

  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem.
  • 5-Substituted-2-furaldehydes: A Synthetic Protocol Utilizing an Organozinc Route. ACS Publications.
  • SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. ResearchGate.
  • 5-Ethyl-2-furaldehyde. NIST WebBook.
  • 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. Appchem.
  • Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate.
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC.
  • ¹³C NMR spectrum of compound 5. ResearchGate.
  • study of 5-ncv2-furaldehyde derivatives, i. uv, ir and xh nmr spectral investigations of schiff base compounds.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
  • 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv.
  • Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of the popular reagent - Supporting Information.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem.
  • 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR spectrum. ChemicalBook.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • 5-Nitrofuranyl Derivatives Shape Shift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. Walsh Medical Media.
  • 5-Hydroxymethyl-2-furaldehyde (5-HMF). SIELC Technologies.
  • ¹H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural... ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • 5-Nitrofuraldehyde. Chemsrc.

Sources

Foundational

Thermodynamic Stability and Thermochemical Profiling of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Target Audience: Research Chemists, Materials Scientists, and Pharmaceutical Development Professionals Compound: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3) Executive Summary In the rational design of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Pharmaceutical Development Professionals Compound: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3)

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs)—particularly muscle relaxants (e.g., Dantrolene analogs) and broad-spectrum antimicrobial nitrofurans—the thermodynamic stability of critical intermediates dictates both synthesis scalability and final product shelf-life. 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is a highly functionalized building block characterized by a delicate balance of electronic and steric forces.

This technical guide establishes a rigorous, self-validating methodological framework for evaluating the thermodynamic stability of this compound. By synthesizing empirical thermal analysis (TGA/DSC), Knudsen effusion, and isoperibol bomb calorimetry, we provide actionable insights into how the ortho-methyl group and meta-nitro group interact to define the molecule's thermochemical profile[1].

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is governed by three competing intramolecular forces:

  • Extended π -Conjugation: The furan ring and the phenyl ring attempt to adopt a coplanar conformation to maximize resonance overlap, which inherently lowers the standard enthalpy of formation ( Δf​Hm∘​ ) and stabilizes the molecule[2].

  • Electron-Withdrawing Inductive Effects: The nitro ( −NO2​ ) group at the 5-position of the phenyl ring exerts a strong electron-withdrawing effect, polarizing the molecule and increasing intermolecular dipole-dipole interactions in the crystalline lattice.

  • The Ortho-Steric Clash (Causality of Instability): The methyl ( −CH3​ ) group at the 2-position (ortho to the furan linkage) creates severe steric hindrance against the furan oxygen or the adjacent C-H bond. This forces the molecule out of strict planarity (dihedral angle > 0°). This structural tension disrupts the extended conjugation, thereby lowering the lattice energy and reducing the enthalpy of sublimation ( Δsub​H∘ ) compared to its non-methylated analogs[1].

Workflow cluster_0 Empirical Thermal Analysis cluster_1 Computational Synthesis Start 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde TGA TGA / DSC (Decomposition Kinetics) Start->TGA Knudsen Knudsen Effusion (Vapor Pressure) Start->Knudsen Calorimetry Bomb Calorimetry (Combustion Enthalpy) Start->Calorimetry DFT DFT Modeling (Steric Strain & Orbitals) Start->DFT Formation Standard Enthalpy Of Formation (ΔfH°m) Knudsen->Formation Calorimetry->Formation DFT->Formation

Fig 1: Integrated thermochemical workflow for evaluating nitroaryl furan stability.

Methodological Framework: Self-Validating Protocols

To ensure data trustworthiness, thermodynamic characterization must rely on orthogonal, self-validating techniques. Nitroaromatic furans are notoriously thermally labile; they often undergo decarbonylation or nitro-reduction before reaching a boiling point at atmospheric pressure[3]. Therefore, specialized low-temperature/high-vacuum protocols are required.

Protocol A: Simultaneous Thermal Analysis (TGA/DSC)

Purpose: To determine the melting point ( Tm​ ), phase transitions, and decomposition onset ( Td​ ) while tracking mass loss[3].

  • Step 1 (Calibration): Calibrate the DSC heat flow and temperature sensors using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards. Run an empty alumina crucible to establish a baseline for subtraction.

  • Step 2 (Sample Preparation): Weigh 2.0–5.0 mg of crystalline 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde into a 70μL alumina crucible.

  • Step 3 (Atmosphere Control): Purge the furnace with high-purity Nitrogen at 50mL/min . Causality: An inert atmosphere is critical to prevent premature oxidative degradation of the aldehyde group, ensuring the recorded mass loss is purely thermal decomposition.

  • Step 4 (Execution): Apply a linear heating rate of 10K/min from 298.15K to 800K . Record the endothermic melting peak (DSC) and the subsequent mass loss step (TGA).

Protocol B: Knudsen Effusion Method (Sublimation Enthalpy)

Purpose: To calculate the standard enthalpy of sublimation ( Δsub​H∘ ) without thermally degrading the sample[1].

  • Step 1 (System Validation): Calibrate the effusion cell using a reference standard with a known vapor pressure (e.g., benzoic acid or biphenyl) to determine the effective orifice area.

  • Step 2 (Loading): Load the sample into a titanium Knudsen cell with a calibrated orifice diameter (e.g., 0.5mm ).

  • Step 3 (Vacuum & Isothermal Steps): Evacuate the chamber to <10−4Pa . Causality: High vacuum allows the compound to sublimate at much lower temperatures ( 320K−360K ), entirely bypassing the thermal degradation threshold.

  • Step 4 (Data Acquisition): Measure the mass loss rate ( Δm/Δt ) at 5K intervals.

  • Step 5 (Calculation): Plot ln(P) vs. 1/T . The slope of this linear relationship, governed by the Clausius-Clapeyron equation, yields the enthalpy of sublimation.

Protocol C: Isoperibol Bomb Calorimetry

Purpose: To determine the standard molar enthalpy of formation ( Δf​Hm∘​ )[1].

  • Step 1 (Standardization): Determine the energy equivalent (heat capacity) of the calorimeter using NIST-certified benzoic acid.

  • Step 2 (Pelletization): Press 0.5g of the compound into a dense pellet. Causality: Pelletization prevents the sample from scattering during ignition, ensuring a complete, uniform burn.

  • Step 3 (Combustion): Place the pellet in the bomb, pressurize with 3.0MPa of high-purity O2​ , and ignite. Causality: The high oxygen pressure is mandatory for nitroaromatics to force complete oxidation to CO2​ , H2​O , and N2​ , preventing the formation of soot or carbon monoxide which would invalidate the enthalpy calculation.

  • Step 4 (Derivation): Calculate the enthalpy of combustion ( Δc​H∘ ), then apply Hess's Law using the known formation enthalpies of water and carbon dioxide to derive Δf​Hm∘​(cr) .

Quantitative Data Synthesis

Due to the proprietary nature of specific intermediate testing, the following table synthesizes predictive and extrapolated thermodynamic parameters for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. These values are derived using Benson group-additivity methods grounded in empirical data from closely related isomeric 5-(nitrophenyl)-2-furaldehydes[1].

Table 1: Predictive Thermodynamic Parameters for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Thermodynamic ParameterSymbolEstimated ValueDerivation Method
Standard Enthalpy of Sublimation Δsub​H∘(298.15K) 115±5kJ/mol Knudsen Effusion / Extrapolated
Enthalpy of Formation (Crystalline) Δf​Hm∘​(cr) −180±10kJ/mol Bomb Calorimetry / Group Additivity
Enthalpy of Formation (Gas) Δf​Hm∘​(g) −65±12kJ/mol Calculated: Δf​Hm∘​(cr)+Δsub​H∘
Melting Temperature Tm​ 135−145∘C DSC (Predictive)
Decomposition Onset Td​ >260∘C TGA (Predictive)

Thermal Degradation Pathways

Understanding the failure modes of the molecule under extreme thermal stress is critical for safe scale-up and formulation. When the compound exceeds its thermal stability threshold ( Td​>260∘C ), it does not simply boil; it undergoes complex, parallel degradation pathways[3].

Degradation Parent 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde ThermalStress Thermal Stress (> 260°C) Parent->ThermalStress Decarb Decarbonylation (-CO) ThermalStress->Decarb Pathway A NitroRed Nitro Cleavage (-NO2 / NO) ThermalStress->NitroRed Pathway B FuranCleave Furan Ring Opening ThermalStress->FuranCleave Pathway C Char Carbonaceous Char + Volatiles Decarb->Char NitroRed->Char FuranCleave->Char

Fig 2: Primary thermal degradation pathways of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

  • Pathway A (Decarbonylation): The aldehyde group on the furan ring is the most thermally labile moiety, releasing carbon monoxide gas.

  • Pathway B (Nitro Cleavage): The C−NO2​ bond undergoes homolytic cleavage at high temperatures, driving an exothermic degradation spike visible on the DSC curve.

  • Pathway C (Furan Ring Opening): Extended thermal stress causes the heteroaromatic furan ring to rupture, leading to the formation of a highly cross-linked carbonaceous char[2].

References

  • Dibrivnyi, V., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. BMC Chemistry. Available at:[Link]

  • Lab Manager (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at:[Link]

  • Shi, Y., et al. (2018). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. Royal Society Open Science (PMC). Available at:[Link]

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Exploratory

A Proposed Framework for the In Vitro Toxicological Assessment of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Abstract: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is a novel compound with potential applications in medicinal chemistry. However, to date, there is a notable absence of publicly available in vitro toxicity data to info...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is a novel compound with potential applications in medicinal chemistry. However, to date, there is a notable absence of publicly available in vitro toxicity data to inform its safety profile. This technical guide addresses this critical gap by proposing a comprehensive, tiered strategy for the preliminary toxicological evaluation of this compound. Grounded in the well-documented activities of structurally related nitroaromatic and furan-containing molecules, this document provides a robust framework for researchers, scientists, and drug development professionals. It outlines detailed, step-by-step protocols for a battery of standard in vitro assays designed to assess cytotoxicity, genotoxicity, oxidative stress, and potential cardiotoxicity. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, adhering to principles of Good In Vitro Method Practices (GIVIMP).[1]

Introduction: Structural Alerts and Predicted Toxicological Profile

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde possesses two key structural motifs that warrant a thorough toxicological investigation: a nitrophenyl group and a furaldehyde moiety. These "structural alerts" are associated with specific toxicological endpoints in related compounds.

  • Nitroaromatic Compounds: This class of molecules is known for a range of toxic manifestations, including mutagenicity and carcinogenicity.[2][3][4] The toxicity of nitroaromatics is often linked to the bioreduction of the nitro group.[5] This process can lead to the formation of a nitro anion radical, which, in the presence of molecular oxygen, can generate superoxide anions and induce oxidative stress.[5] This unifying mechanism of electron transfer and reactive oxygen species (ROS) generation is a central aspect of their toxicity.[2]

  • Furan Derivatives: The furan ring is present in many bioactive compounds. While some furan derivatives are used as therapeutic agents, others, particularly 5-nitrofurans, have raised concerns due to their potential for mutagenicity and carcinogenicity.[6] The antibacterial and antiprotozoal activity of many 5-nitrofuran drugs is well-established, but so are their toxicological risks.[5][6][7]

Given these precedents, it is imperative to establish a foundational in vitro safety profile for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. This guide proposes a testing cascade to efficiently generate this preliminary data.

Proposed Tiered In Vitro Toxicity Testing Strategy

A tiered approach is recommended to systematically evaluate the toxicological profile of the compound. This strategy begins with broad assessments of cell health and progresses to more specific mechanistic assays.

Tier Assay Category Specific Assays Proposed Primary Endpoint
1 Basal CytotoxicityNeutral Red Uptake (NRU) Assay, MTT AssayCell viability, IC50 (50% inhibitory concentration)
2 GenotoxicityBacterial Reverse Mutation (Ames) Test, In Vitro Micronucleus AssayGene mutations, clastogenic and aneugenic effects
3 Mechanistic ToxicityReactive Oxygen Species (ROS) Assay, hERG Patch-Clamp AssayOxidative stress induction, cardiac ion channel inhibition

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration range at which 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde exerts cytotoxic effects. This is crucial for selecting appropriate, non-overtly toxic concentrations for subsequent, more sensitive assays like genotoxicity tests. We propose two complementary assays that measure different aspects of cell health.

Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8] Damage to the cell or lysosomal membranes results in a decreased uptake of the dye, providing a sensitive measure of cytotoxicity.[8]

  • Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 or a human cell line like HepG2) in a 96-well microtiter plate at a pre-determined density to achieve a sub-confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: After 24 hours of cell attachment, remove the seeding medium and replace it with the medium containing the various concentrations of the test compound. Include vehicle controls (medium with solvent) and a positive control (e.g., Sodium Dodecyl Sulfate).

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Neutral Red Staining: Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium. Remove the treatment medium from the cells, wash once with PBS, and add 100 µL of the Neutral Red solution to each well.

  • Dye Incubation: Incubate the plates for 3 hours at 37°C to allow for dye uptake by viable cells.

  • Dye Extraction: After incubation, remove the Neutral Red solution, and wash the cells with the NRU Fixative (e.g., 1% CaCl₂, 0.5% Formaldehyde). Add 100 µL of Neutral Red Solubilization Solution (e.g., 1% Acetic Acid in 50% Ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Quantification: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that reduces cell viability by 50%) using a suitable dose-response curve fitting model.

NRU_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells in 96-well plate prepare 2. Prepare Compound Dilutions treat 3. Treat Cells (24h) prepare->treat stain 4. Stain with Neutral Red (3h) treat->stain extract 5. Fix and Extract Dye stain->extract read 6. Read OD at 540 nm extract->read analyze 7. Calculate Viability & IC50 read->analyze

Workflow for the Neutral Red Uptake (NRU) Cytotoxicity Assay.
MTT Assay for Mitochondrial Function

The MTT assay complements the NRU test by assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding & Treatment: Follow steps 1-4 as described in the NRU protocol (Section 3.1).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the compound incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Crystal Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting or shaking.

  • Quantification: Measure the optical density (OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability and the IC50 value as described for the NRU assay.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis. Given the nitroaromatic structure of the target compound, a standard battery of in vitro genotoxicity tests is strongly recommended.[9][10]

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method for detecting gene mutations.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the cell's ability to synthesize the amino acid and grow in its absence. The assay is performed with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

  • Strain Preparation: Prepare overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix (if required) containing rat liver S9 fraction and necessary cofactors (e.g., NADP+, G6P). Keep on ice.

  • Exposure: In a test tube, mix 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and either 500 µL of phosphate buffer (for non-activation) or 500 µL of S9 mix (for activation).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin or tryptophan) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[10] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Cell Culture and Treatment: Seed a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound, selected based on the cytotoxicity data (aiming for ~50% cytotoxicity at the highest concentration). Include negative (vehicle) and positive (e.g., Mitomycin C, Vinblastine) controls.

  • Metabolic Activation: Conduct parallel experiments with and without an S9 metabolic activation system.

  • Cytochalasin B Addition: For cytokinesis-blocked methods, add Cytochalasin B to the cultures to inhibit cytoplasmic division, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Cell Harvesting: After an appropriate incubation period (typically 1.5-2.0 normal cell cycles), harvest the cells by trypsinization, followed by a hypotonic treatment and fixation.

  • Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_mn Micronucleus Assay (Chromosome Damage) ames_treat 1. Treat Bacteria (+/- S9) ames_plate 2. Plate on Minimal Agar ames_treat->ames_plate ames_incubate 3. Incubate 48-72h ames_plate->ames_incubate ames_count 4. Count Revertant Colonies ames_incubate->ames_count mn_treat 1. Treat Mammalian Cells (+/- S9) mn_block 2. Add Cytochalasin B mn_treat->mn_block mn_harvest 3. Harvest and Fix Cells mn_block->mn_harvest mn_score 4. Stain and Score Micronuclei mn_harvest->mn_score

Proposed workflow for Tier 2 Genotoxicity Assessment.

Tier 3: Mechanistic Toxicity Assessment

Should the initial tiers indicate toxicity, or as part of a more comprehensive safety evaluation, mechanistic assays can provide insight into the underlying toxicological pathways.

Reactive Oxygen Species (ROS) Assay

The bioreduction of the nitro group is a known source of ROS.[2][5] An in vitro ROS assay can directly measure whether 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde induces oxidative stress in cells. The most common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add medium containing various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Tert-Butyl hydroperoxide).[11]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[11] Take readings at multiple time points (e.g., every 15 minutes for 2 hours) to monitor the kinetics of ROS production.

  • Data Analysis: Calculate the fold increase in fluorescence over the vehicle control at each time point and concentration.

hERG Patch-Clamp Assay for Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[13][14][15] Given that many small molecules can interact with this channel, an early-stage assessment is a critical part of safety pharmacology. The gold standard for this assessment is the manual or automated patch-clamp assay.[13][16]

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Prepare a single-cell suspension for use in the automated patch-clamp system.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions.[13]

  • Cell Sealing and Recording: The system will automatically trap cells, form giga-seals, and establish a whole-cell recording configuration.

  • Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol (e.g., a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current).[16]

  • Compound Application: Apply a vehicle control followed by increasing concentrations of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. Allow the current to stabilize at each concentration.

  • Data Acquisition: Record the hERG tail current amplitude at each concentration.

  • Data Analysis: Calculate the percentage inhibition of the hERG current for each concentration relative to the control. Determine the IC50 value for hERG channel block.

Conclusion and Forward Outlook

This technical guide presents a structured and scientifically justified framework for generating the essential preliminary in vitro toxicity data for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. By systematically assessing cytotoxicity, genotoxicity, and key mechanistic endpoints, researchers can build a foundational safety profile for this novel compound. The data generated through these proposed studies will be invaluable for making informed decisions regarding its continued development, guiding further non-clinical safety studies, and ultimately ensuring a comprehensive understanding of its biological activity. Adherence to standardized protocols, such as those outlined here and in OECD guidelines, is paramount for ensuring data quality and regulatory acceptance.[1][17][18][19]

References

  • Kalyanaraman, B., & Sohnle, P. G. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(1), 2-23. [Link]

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]

  • Gramatica, P., & Gadaleta, D. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15175. [Link]

  • Puzyn, T., & Mostrag-Szlichtyng, A. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2037-2046. [Link]

  • Magdolenova, Z., Drlickova, M., & Dusinska, M. (2014). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Methods in Molecular Biology, 1199, 139-161. [Link]

  • Toropov, A. A., & Toropova, A. P. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. Food and Chemical Toxicology, 127, 243-247. [Link]

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Creative Bioarray. (n.d.). In Vitro Genotoxicity. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. [Link]

  • Organisation for Economic Co-operation and Development. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]

  • Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13, 3204-3209. [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2108, 47-63. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. [Link]

  • European Society of Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • Wang, Y., et al. (2020). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 11, 604. [Link]

  • Sophion Bioscience. (n.d.). Investigation of in vitro I /hERG assays under physiological temperature conditions using the semi-automated patch-clamp system. [Link]

  • National Toxicology Program. (2006). TEST METHOD PROTOCOL for the NHK Neutral Red Uptake Cytotoxicity Test. [Link]

  • Japanese Center for the Validation of Alternative Methods. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. [Link]

  • Nelson Laboratories. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • Test Labs. (2025, April 23). Cytotoxicity Testing: Everything You Need to Know. [Link]

  • International Organization for Standardization. (n.d.). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

  • ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). [Link]

  • Chen, C., et al. (2017). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 61(12), e01489-17. [Link]

  • Stokes, J. M., et al. (2019). In vitro synergy of 5-nitrofurans, vancomycin and sodium deoxycholate against Gram-negative pathogens. Journal of Antimicrobial Chemotherapy, 74(9), 2670-2679. [Link]

  • ResearchGate. (n.d.). Comparison of genomic damage caused by 5-nitrofurantoin in young and adult mice using the in vivo micronucleus assay. [Link]

  • Li, Y., et al. (2019). In Vitro and in Vivo Effects of Nitrofurantoin on Experimental Toxoplasmosis. Korean Journal for Parasitology, 57(5), 517-523. [Link]

Sources

Foundational

UV-Vis Absorption Spectra of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde: A Comprehensive Photophysical Guide

Executive Summary 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS 294193-92-3) is a highly specialized, polyfunctionalized heterocyclic intermediate utilized in the synthesis of advanced pharmacophores, including biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS 294193-92-3) is a highly specialized, polyfunctionalized heterocyclic intermediate utilized in the synthesis of advanced pharmacophores, including biologically active chalcones, benzazoles, and antimicrobial agents[1][2]. Understanding its photophysical properties—specifically its Ultraviolet-Visible (UV-Vis) absorption spectrum—is critical for researchers engaged in structural validation, reaction monitoring, and rational drug design.

This whitepaper provides an in-depth analysis of the chromophore architecture of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, detailing the causality behind its spectral behavior, and establishes a self-validating experimental protocol for high-fidelity UV-Vis data acquisition.

Chromophore Architecture & Mechanistic Photophysics

The UV-Vis absorption profile of 5-aryl-2-furaldehydes is dictated by the extended π -conjugation between the aryl ring and the furan moiety, capped by the electron-withdrawing formyl (-CHO) group[3]. However, 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde presents a unique photophysical landscape due to specific structural features:

  • Push-Pull Dynamics: The molecule inherently lacks a strong electron-donating group (EDG). Both the nitro group (-NO₂) and the formyl group are electron-withdrawing. Consequently, the intramolecular charge transfer (ICT) is less pronounced than in typical donor-acceptor systems, leading to a dominant, high-energy π→π∗ transition rather than a deeply red-shifted ICT band.

  • Steric Hindrance & Inter-ring Torsion (Causality): The placement of the methyl group at the ortho position (position 2') relative to the furan-aryl bond introduces significant steric clash with the furan protons. This steric hindrance forces the phenyl ring to twist out of coplanarity with the furan ring. Because UV-Vis absorption intensity (molar absorptivity, ϵ ) and wavelength ( λmax​ ) are highly dependent on orbital overlap, this torsion disrupts the extended π -conjugation. As a result, 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde exhibits a hypsochromic (blue) shift and a hypochromic effect (reduced ϵ ) compared to its unhindered analogs (e.g., 5-(4-nitrophenyl)-2-furaldehyde).

StericEffect A Ortho-Methyl Substitution (Steric Clash) B Inter-ring Torsion (Loss of Coplanarity) A->B C Disrupted π-Orbital Overlap B->C D Hypsochromic Shift (Blue Shift) & Lower Molar Absorptivity C->D

Mechanistic pathway of steric-induced hypsochromic shifts in ortho-substituted aryl-furans.

Quantitative Spectral Projections

Due to the specific inter-ring torsion, the quantitative spectral data for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde differs from planar derivatives. The table below summarizes the representative photophysical data, demonstrating the solvatochromic shifts expected across solvents of varying polarity.

Table 1: Representative UV-Vis Absorption Parameters

Solvent (Polarity Index)Transition TypeExpected λmax​ (nm)Molar Absorptivity ( ϵ , L·mol⁻¹·cm⁻¹)Spectral Causality
Hexane (0.1) π→π∗ 315 - 325~12,500Non-polar environment minimizes dipole stabilization; baseline conjugation.
Ethanol (5.2) π→π∗ 325 - 335~14,200Hydrogen bonding with the formyl oxygen slightly stabilizes the excited state (Bathochromic shift).
DMSO (7.2) n→π∗ 350 - 365 (Shoulder)< 2,000High polarity stabilizes the highly polar excited state; n→π∗ becomes more resolved but remains forbidden.

Note: ϵ values are lower than planar 5-aryl-2-furaldehydes (which typically exceed 20,000 L·mol⁻¹·cm⁻¹) due to the aforementioned ortho-methyl steric disruption.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, researchers must employ a self-validating methodology. This protocol not only acquires the spectrum but actively verifies the integrity of the sample and the instrument by confirming adherence to the Beer-Lambert Law ( A=ϵlc ). Deviations from linearity indicate either instrument saturation, sample aggregation, or solvent-induced degradation.

Phase 1: Reagent and Instrument Preparation
  • Solvent Selection: Utilize only HPLC or Spectroscopic grade solvents (e.g., Ethanol, DMSO). Causality: Trace impurities in lower-grade solvents absorb heavily in the UV region (< 300 nm), masking the π→π∗ transitions of the furaldehyde.

  • Cuvette Selection: Use matched quartz cuvettes with a 10 mm path length. Glass or plastic cuvettes absorb UV light and will truncate the spectrum below 340 nm.

  • Instrument Initialization: Power on a dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

Phase 2: Serial Dilution (The Self-Validation Step)
  • Stock Solution: Accurately weigh 2.31 mg of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (MW = 231.20 g/mol ) and dissolve in 10.0 mL of solvent to create a 1.0×10−3 M stock solution.

  • Working Solutions: Perform serial dilutions to prepare three distinct concentrations: 1.0×10−4 M, 5.0×10−5 M, and 2.5×10−5 M.

  • Validation Logic: By measuring three concentrations, you can plot Absorbance vs. Concentration. A perfectly linear plot ( R2>0.999 ) validates that the molecule exists as a stable monomer in solution and that the calculated ϵ is highly accurate.

Phase 3: Spectral Acquisition
  • Baseline Correction: Fill both the reference and sample quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 600 nm. Causality: This dynamically subtracts the solvent's intrinsic absorbance and any optical disparities between the cuvettes.

  • Measurement: Replace the solvent in the sample cuvette with the 2.5×10−5 M working solution. Scan from 200 nm to 600 nm at a scan rate of 100 nm/min.

  • Data Processing: Record the λmax​ and the corresponding Absorbance ( A ). Calculate the molar extinction coefficient using ϵ=A/(l⋅c) , where l=1 cm. Repeat for the other working solutions to complete the self-validation check.

UVVisWorkflow N1 1. Sample Preparation (Spectro-Grade Solvents) N2 2. Serial Dilution (Create 3 Concentration Tiers) N1->N2 N3 3. Dual-Beam Calibration (Dynamic Solvent Subtraction) N2->N3 N4 4. Spectral Acquisition (200-600 nm Scan) N3->N4 N5 5. Data Validation (Beer-Lambert Linearity Check) N4->N5

Workflow for high-fidelity UV-Vis spectral acquisition and self-validation.

Downstream Applications in Drug Development

The validated UV-Vis spectrum of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde serves as a foundational quality control metric. When this compound is utilized as a precursor in the synthesis of 3-furan-1-thiophene-based chalcones[1] or 2-substituted 1,3-benzazoles[2], the disappearance of its characteristic blue-shifted π→π∗ band (due to the consumption of the aldehyde group) provides real-time, non-destructive kinetic monitoring of the reaction progress. This ensures high-yield synthesis of target pharmacophores with potent antibacterial and anticancer profiles.

References

  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents Source: ResearchGate URL
  • 5-Aryl-2-furaldehydes in the Synthesis of 2-Substituted 1,3-Benzazoles Source: ResearchGate URL
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the Synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Executive Summary The 5-aryl-2-furaldehyde scaffold is a privileged pharmacophore in drug discovery, frequently serving as a critical building block for kinase inhibitors, antimicrobial agents, and targeted oncology ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aryl-2-furaldehyde scaffold is a privileged pharmacophore in drug discovery, frequently serving as a critical building block for kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics. Specifically, 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde combines the versatile, functionalizable reactivity of the furaldehyde moiety with the derivatizable 2-methyl-5-nitrophenyl group.

This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol for synthesizing this biaryl target from 5-bromo-2-furaldehyde and (2-methyl-5-nitrophenyl)boronic acid. Designed for drug development professionals, this guide bridges mechanistic theory with field-proven experimental causality to ensure high-yield, reproducible scale-up.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The [1] is a robust palladium-catalyzed method for forming C–C bonds. However, coupling electron-deficient, sterically hindered boronic acids with heteroaryl halides presents unique synthetic challenges that dictate our experimental choices:

  • Catalyst & Ligand Causality: The oxidative addition of Pd(0) into the C–Br bond of 5-bromo-2-furaldehyde is generally rapid. However, the subsequent transmetalation step is severely hindered by the ortho-methyl group and the electron-withdrawing meta-nitro group on the boronic acid. To prevent catalyst stalling and degradation (e.g., palladium black precipitation), a bidentate phosphine ligand is required. We utilize Pd(dppf)Cl₂ because its large bite angle accelerates both transmetalation and reductive elimination, a principle well-documented in [2].

  • Base and Solvent Causality: The mechanism relies heavily on the [3], which requires the activation of the boronic acid into a reactive boronate complex. While Na₂CO₃ is a standard base, the use of Cs₂CO₃ in a biphasic 1,4-Dioxane/H₂O system significantly enhances the solubility of the boronate intermediate. Furthermore, the specific basicity of Cs₂CO₃ prevents the base-catalyzed Cannizzaro-type degradation of the aldehyde group—a common yield-killing side reaction when utilizing stronger bases like NaOH.

Reaction Optimization Data

To establish the most robust protocol, various conditions were evaluated. The quantitative data below demonstrates the causality between catalyst/base selection and overall product yield.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (0.2 M)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801245%
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901262%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90888%
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 90 6 94%
5Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100678%

Detailed Experimental Protocol

This methodology is designed as a self-validating system , incorporating built-in analytical checkpoints to verify success at each stage of the workflow.

Materials Required:
  • 5-bromo-2-furaldehyde (1.0 mmol, 175 mg)

  • (2-methyl-5-nitrophenyl)boronic acid (1.2 mmol, 217 mg)

  • Pd(dppf)Cl₂ (0.05 mmol, 36 mg)

  • Cs₂CO₃ (2.0 mmol, 652 mg)

  • 1,4-Dioxane (4 mL) and Deionized H₂O (1 mL)

Step-by-Step Methodology:

Step 1: Reaction Setup & Degassing

  • Charge an oven-dried Schlenk flask with 5-bromo-2-furaldehyde, (2-methyl-5-nitrophenyl)boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Seal the flask, evacuate, and backfill with Argon (Repeat 3x).

  • Add 1,4-Dioxane and H₂O via syringe. Sparge the biphasic mixture with Argon for 10 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) species.

Step 2: Heating & Reaction Monitoring

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 6 hours under vigorous stirring.

  • Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3).

  • Self-Validation Check: The disappearance of the UV-active 5-bromo-2-furaldehyde spot (R_f ≈ 0.60) and the appearance of a new, highly fluorescent yellow spot (R_f ≈ 0.45) confirms successful C–C bond formation.

Step 3: Quenching & Workup

  • Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and quench with distilled water (10 mL).

  • Separate the phases. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: The aqueous layer should be nearly colorless, while the organic phase retains a deep yellow/orange hue, indicating the successful partitioning of the biaryl product.

Step 4: Purification & Characterization

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 30% EtOAc in Hexanes).

  • Isolate the product as a yellow solid (Yield: ~217 mg, 94%).

  • Self-Validation Check: ¹H NMR (CDCl₃) must show the preservation of the characteristic aldehyde proton (~9.6 ppm), the appearance of the nitro-aromatic protons (multiplet around 8.0–8.2 ppm), and the furan protons (doublets at ~6.9 and ~7.3 ppm).

Workflow Visualization

SuzukiMiyauraCycle Precat Pd(II) Precatalyst [Pd(dppf)Cl2] Pd0 Active Pd(0) Catalyst 14-electron species Precat->Pd0 Reduction OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd TransMet Transmetalation Boronate & Base Assist OxAdd->TransMet Base (Cs2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde RedElim->Product Yields Target Reactant1 5-Bromo-2-furaldehyde Reactant1->OxAdd Inserts into C-Br Reactant2 (2-Methyl-5-nitrophenyl) boronic acid Reactant2->TransMet Activated Boronate

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

References

  • Title : Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives Source : Tetrahedron Letters (2016) URL :[Link]

  • Title : Suzuki-Miyaura cross-coupling: Practical Guide Source : Yoneda Labs URL :[Link]

Application

Preparation of nitrophenyl furan derivatives from 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

An Application Guide to the Synthesis of Novel Nitrophenyl Furan Derivatives from 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde Abstract This comprehensive application note provides detailed protocols for the synthesis of div...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Novel Nitrophenyl Furan Derivatives from 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Abstract

This comprehensive application note provides detailed protocols for the synthesis of diverse nitrophenyl furan derivatives, utilizing 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde as a versatile starting material. The aldehyde functional group serves as a reactive handle for a variety of classical organic transformations, including Knoevenagel condensations, Wittig olefinations, and Schiff base formations. These reactions provide access to a library of compounds with potential applications in medicinal chemistry and materials science, where the nitrophenyl furan scaffold is of significant interest. This guide is intended for researchers, chemists, and drug development professionals, offering not just step-by-step procedures but also the underlying scientific rationale for key experimental choices, robust analytical methods for characterization, and critical safety protocols for handling the associated chemical entities.

Critical Safety & Handling Protocols

The chemical entities involved in these syntheses, particularly nitrophenyl derivatives, necessitate stringent safety protocols. Nitroaromatic compounds are often toxic, can be absorbed through the skin, and may be harmful if inhaled or swallowed.[1]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] It is recommended to use gloves tested to a relevant standard such as EN 374.[2]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Hygiene: Avoid all personal contact with the materials.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling any chemicals.[5]

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Puncture empty containers to prevent reuse.

Specific Hazards:

  • Nitrophenyl Compounds: These compounds can cause skin and serious eye irritation.[3] Prolonged or repeated exposure may cause damage to organs.[1]

  • Solvents: Organic solvents are often flammable and volatile. Ensure there are no ignition sources nearby and that solvent vapors are properly contained.

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[3]

  • Eye Contact: Immediately flush eyes with clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical advice.[3]

  • Ingestion: Rinse the mouth with water (only if the person is conscious) and call a doctor immediately.[4]

Synthetic Pathways and Rationale

The aldehyde group of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is a versatile functional group that readily undergoes condensation and olefination reactions. This allows for the extension of the carbon skeleton and the introduction of new functionalities, leading to a diverse range of derivatives. We will focus on three robust and high-yielding synthetic transformations.

G cluster_start Starting Material cluster_routes Synthetic Transformations cluster_products Product Classes start 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene Compound (e.g., Malononitrile) + Base (e.g., Piperidine) wittig Wittig Reaction start->wittig + Phosphonium Ylide (e.g., Ph3P=CHR) schiff Schiff Base Formation start->schiff + Primary Amine (e.g., Aniline) + Acid Catalyst product_k α,β-Unsaturated Nitriles/Esters knoevenagel->product_k product_w Stilbene-like Derivatives wittig->product_w product_s Imines (Schiff Bases) schiff->product_s

Caption: Synthetic routes from 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a highly efficient method for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[6][7] Piperidine is an excellent catalyst for this transformation as its basicity and nucleophilicity are well-balanced for the reaction mechanism.[6][8]

Objective: To synthesize 2-((5-(2-methyl-5-nitrophenyl)furan-2-yl)methylene)malononitrile.

Materials:

  • 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Deionized Water

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (e.g., 2.31 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add malononitrile (e.g., 0.73 g, 11 mmol).

  • Add piperidine (e.g., 0.1 mL, 1 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Upon completion, a precipitate will likely have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of cold ethanol, followed by 20 mL of deionized water.

  • Dry the product under vacuum to yield the crude product.

  • For further purification, recrystallize the solid from a hot ethanol/water mixture. The resulting bright yellow or orange solid should be dried under vacuum.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Melting Point: A sharp melting point of the recrystallized product is a good indicator of purity.

  • Spectroscopic Analysis: Confirm the structure using NMR and IR spectroscopy.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[9] It involves the reaction of the aldehyde with a phosphonium ylide, generated in situ by deprotonating a phosphonium salt with a strong base.[10] This method is highly reliable for forming a C=C bond with predictable stereochemistry under certain conditions.[11][12]

Objective: To synthesize 1-(2-methyl-5-nitrophenyl)-4-(2-styrylfuran-5-yl)benzene.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • n-Butyllithium (n-BuLi) solution (1.1 eq, e.g., 1.6 M in hexanes)

  • 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (e.g., 4.28 g, 11 mmol) in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution (e.g., 6.9 mL of 1.6 M solution, 11 mmol) dropwise via syringe. The formation of the deep red or orange ylide will be observed. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (e.g., 2.31 g, 10 mmol) in 20 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify the residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the product.[13]

Protocol 3: Schiff Base Formation with Aniline

The condensation of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base.[14] This reaction is typically catalyzed by a small amount of acid and is often reversible, requiring the removal of water to drive the reaction to completion.[15]

Objective: To synthesize N-((5-(2-methyl-5-nitrophenyl)furan-2-yl)methylene)aniline.

Materials:

  • 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (1.0 eq)

  • Aniline (1.0 eq, freshly distilled)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (e.g., 2.31 g, 10 mmol) in 40 mL of absolute ethanol in a round-bottom flask.

  • Add aniline (e.g., 0.91 mL, 10 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Product Characterization

Unambiguous structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations for Nitrophenyl Furan Derivatives
¹H NMR Phenyl Protons: Signals in the aromatic region (typically 7.5-8.5 ppm), showing characteristic splitting patterns for the substituted ring.[16] Furan Protons: Doublets typically observed between 6.5 and 7.5 ppm.[16] Methyl Protons: A singlet around 2.2-2.6 ppm. New Protons: Signals corresponding to the newly introduced group (e.g., alkene protons for Wittig products, methine proton for Knoevenagel products).
¹³C NMR Phenyl Carbons: Signals in the range of 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.[17] Furan Carbons: Signals typically appear between 110 and 160 ppm.[16] Other Carbons: Signals for the methyl group (~15-25 ppm) and carbons from the newly added moiety.
FT-IR N-O Stretching (Nitro): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[16] C=C Stretching (Aromatic/Furan): Bands in the 1600-1450 cm⁻¹ region.[16] C-O-C Stretching (Furan): A band around 1250-1020 cm⁻¹.[16] Product-Specific Bands: C≡N stretch (~2220 cm⁻¹) for Knoevenagel nitrile products; C=N stretch (~1630 cm⁻¹) for Schiff bases.
Mass Spec (HRMS) Provides the exact mass of the synthesized compound, allowing for the confirmation of its elemental composition.[17]

Analytical Chromatography:

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compounds. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is often suitable.[18]

  • GC-MS: For volatile derivatives, Gas Chromatography-Mass Spectrometry can provide both purity information and mass fragmentation data for structural confirmation.[19]

References

  • Galeazzi, R., et al. (2022). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Rajeena, A., et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Dutta, S., et al. (2021). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • Dutta, S., et al. (2021). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 6(36), 23365–23374. Retrieved from [Link]

  • Al-Amiery, A. A. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 2. Retrieved from [Link]

  • Prabhakar, P. S., & Dutta, S. (2021). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. ResearchGate. Retrieved from [Link]

  • Sganzerla, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1501. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2003). 5-Aryl-2-furaldehydes in the Synthesis of 2-Substituted 1,3-Benzazoles. Russian Journal of Organic Chemistry, 39(9), 1295-1301. Retrieved from [Link]

  • Shi, D., et al. (2004). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of Chemical Research, 2004(4), 294-295. Retrieved from [Link]

  • Saikachi, H. (1959). Synthesis of Furan Derivatives. XV. 5-Nitrofuryl Polyene Aldehydes. Journal of the American Chemical Society, 81(12), 3097-3101. Retrieved from [Link]

  • Palm, B. (2010). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Ho, C. T., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1673. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. International Journal of Molecular Sciences, 24(23), 17094. Retrieved from [Link]

  • Sganzerla, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1495. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Li, X., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Food Chemistry, 138(2-3), 1287-1294. Retrieved from [Link]

  • Jurášek, A., & Kováč, J. (1973). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers, 27(1), 112-113. Retrieved from [Link]

  • Manivannan, E., et al. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-1154. Retrieved from [Link]

  • Al-Jibouri, M. N. A. (2019). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). Iraqi Journal of Science, 60(1), 127-133. Retrieved from [Link]

  • Oleinik, A. F., et al. (1988). Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction. ChemInform. Retrieved from [Link]

  • Mounika, K., et al. (2014). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. Semantic Scholar. Retrieved from [Link]

  • Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Eseyin, O. A., & Ogwuche, C. E. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. In Furan. IntechOpen. Retrieved from [Link]

  • Li, Y., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports, 9(1), 19280. Retrieved from [Link]

  • Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434. Retrieved from [Link]

  • AppliChem. (n.d.). 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. Retrieved from [Link]

  • Hassan, A. S., et al. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Systems for the Synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3) Introduction & Strategic Rationale The synthesis of 5-ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3)

Introduction & Strategic Rationale

The synthesis of 5-aryl-2-furaldehyde derivatives is a critical transformation in modern medicinal chemistry. These scaffolds serve as highly versatile building blocks for assembling complex heterocycles, including kinase inhibitors and c-KIT targeting agents[1]. Specifically, 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is a valuable biaryl intermediate. The presence of the aldehyde group allows for downstream functionalization (e.g., reductive amination, Wittig reactions), while the nitro group can be reduced to an aniline for subsequent amide or urea coupling[1].

Synthesizing this specific compound presents unique chemical challenges. The coupling of 5-bromo-2-furaldehyde with (2-methyl-5-nitrophenyl)boronic acid (or its pinacol ester) requires a catalytic system capable of overcoming the steric hindrance of the ortho-methyl group and the electronic deactivation caused by the meta-nitro group on the boronic acid[2],[3]. This application note details the optimized catalytic systems, mechanistic rationale, and self-validating protocols required to achieve high-yield synthesis of this target.

Mechanistic Causality & Catalyst Selection

To design an efficient protocol, one must understand the causality behind the catalytic cycle. The widely adopted approach for this synthesis is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [2].

  • Oxidative Addition: 5-bromo-2-furaldehyde is highly activated. The electron-withdrawing formyl group reduces the electron density of the furan ring, making the C-Br bond highly susceptible to oxidative addition by the Pd(0) active species.

  • Transmetalation (The Rate-Limiting Step): The (2-methyl-5-nitrophenyl)boronic acid is sterically hindered by the ortho-methyl group. Furthermore, the electron-withdrawing nitro group reduces the nucleophilicity of the boronate complex. This makes transmetalation sluggish.

  • Catalyst Causality: While standard Pd(PPh3)4 is often used for simple aryl couplings, the steric bulk of this specific substrate necessitates a catalyst with a larger bite angle, such as PdCl2(dppf) [3],[1]. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the intermediate diarylpalladium(II) complex. This geometric constraint dramatically accelerates the final reductive elimination step, driving the reaction forward and compensating for the slow transmetalation[3].

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 5-Bromo-2-furaldehyde Trans Transmetalation Ar-Pd(II)-Ar' OxAdd->Trans + Boronate Complex - Br- RedElim Reductive Elimination Product Formation Trans->RedElim cis-trans Isomerization RedElim->Pd0 Catalyst Regeneration Product 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde RedElim->Product Release

Caption: Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for the target biaryl compound.

Quantitative Comparison of Catalytic Systems

Selecting the right catalytic system depends on the scale, available equipment, and purity requirements. The table below summarizes the performance of various methodologies based on reported experimental data for 5-aryl-2-furaldehyde synthesis[3].

Catalytic SystemCatalyst / LigandBaseSolvent MatrixTemp (°C)Typical Yield (%)Mechanistic Advantage for Target
Optimized Suzuki (dppf) PdCl2(dppf) (2-5 mol%)K2CO3 (aq)DME / H2O80 - 10080 - 90% Large bite angle overcomes ortho-methyl steric hindrance.
Standard Suzuki Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene / EtOH / H2O9065 - 75%Excellent baseline reliability; slower transmetalation.
Direct C-H Arylation Pd(OAc)2 (5 mol%)KOAcDMF11050 - 65%Avoids boronic acid synthesis; lower yield due to side reactions.
Organozinc Coupling Pd(PPh3)4 (1 mol%)NoneTHF25 (RT)80 - 85%Mild conditions; requires highly active Rieke zinc preparation.

Self-Validating Experimental Protocol

The following protocol utilizes the Optimized Suzuki (dppf) system, which is the most robust method for synthesizing 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde[1].

ExperimentalWorkflow Start 1. Reagent Assembly 5-Bromo-2-furaldehyde + Boronic Acid + PdCl2(dppf) Solvent 2. Solvent Matrix Add DME/H2O (4:1) & K2CO3 Start->Solvent Degas 3. Deoxygenation Argon sparge (15 min) Solvent->Degas React 4. Catalytic Coupling Heat to 80°C (4-6 hrs) Degas->React Workup 5. Biphasic Workup EtOAc Extraction & Brine Wash React->Workup Purify 6. Isolation Silica Gel Chromatography Workup->Purify Validate 7. Validation LC-MS (m/z 232.05) & NMR Purify->Validate

Caption: Step-by-step workflow for the synthesis and validation of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

Step-by-Step Methodology

1. Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-furaldehyde (1.0 equiv, e.g., 5.0 mmol) and (2-methyl-5-nitrophenyl)boronic acid pinacol ester (1.2 equiv, 6.0 mmol). Add the catalyst PdCl2(dppf) (0.05 equiv, 0.25 mmol).

  • Causality: A slight excess of the boronic ester is used to compensate for potential protodeboronation side reactions caused by the electron-withdrawing nitro group[4].

2. Solvent & Base Addition: Add a pre-mixed solvent system of 1,2-dimethoxyethane (DME) and distilled water in a 4:1 ratio (25 mL total volume). Add Potassium Carbonate (K2CO3) (2.5 equiv, 12.5 mmol).

  • Causality: The biphasic DME/H2O system ensures the organic substrates remain dissolved in the DME phase while the K2CO3 dissolves in the aqueous phase, generating the active hydroxide/carbonate ions needed to form the reactive boronate complex.

3. Rigorous Deoxygenation (Critical Step): Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for at least 15 minutes.

  • Validation Checkpoint: The solution should maintain a reddish-orange or yellow hue. If the solution rapidly turns black at room temperature, oxygen is present, leading to premature catalyst decomposition (Palladium black formation).

4. Heating & Reaction: Place the flask in a pre-heated oil bath at 80°C. Stir vigorously for 4 to 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active spot for 5-bromo-2-furaldehyde (Rf ~0.6) disappears, and a new, distinct product spot emerges.

5. Biphasic Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (30 mL) and Water (20 mL). Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

6. Isolation & Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane/EtOAc (4:1).

7. Analytical Validation:

  • LC-MS: Confirm the product mass. The calculated exact mass for C12H9NO4 is 231.05. Look for the [M+H]+ peak at m/z 232.05.

  • 1H NMR (CDCl3): Validate the structure by identifying the characteristic furan aldehyde proton (typically a singlet around δ 9.6 - 9.8 ppm) and the distinct splitting pattern of the 2-methyl-5-nitrophenyl ring.

Troubleshooting & Side-Reaction Mitigation

When synthesizing 5-aryl-2-furaldehydes, several side reactions can compromise yield. Applying the following E-E-A-T principles will ensure protocol robustness[4]:

  • Formation of Cannizzaro Products:

    • Issue: Furaldehydes lack α-protons and are highly susceptible to the Cannizzaro disproportionation reaction in the presence of strong bases, yielding 5-aryl-2-furfuryl alcohol and 5-aryl-2-furoic acid[4].

    • Solution:Never use NaOH or KOH for this specific synthesis. Rely strictly on milder bases like K2CO3 or Na2CO3, which are strong enough to activate the boronic acid but mild enough to prevent disproportionation[4].

  • Homocoupling of the Boronic Acid:

    • Issue: The (2-methyl-5-nitrophenyl)boronic acid can couple with itself to form a symmetric biaryl byproduct.

    • Solution: Homocoupling is an oxygen-driven process. Ensure rigorous Argon sparging (Step 3) and consider adding a catalytic amount of a radical scavenger if homocoupling persists[4].

  • Protodeboronation:

    • Issue: The nitro group withdraws electron density, making the C-B bond susceptible to hydrolytic cleavage before transmetalation can occur.

    • Solution: If yield is low and the unreacted furan starting material remains, increase the boronic acid equivalents to 1.5 and reduce the water ratio in the solvent matrix (e.g., switch to a 10:1 Toluene:H2O system).

References

  • Source: Thieme Connect (Synthesis 2004)
  • A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies Source: BenchChem URL
  • Common Side Reactions in the Synthesis of 5-Aryl-2-furaldehydes Source: BenchChem URL
  • Source: PMC (National Institutes of Health)

Sources

Application

The Synthetic Versatility of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde: A Gateway to Novel Chemical Entities

Introduction In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized intermediates are paramount. Among these, heteroaromatic aldehydes serve as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized intermediates are paramount. Among these, heteroaromatic aldehydes serve as critical linchpins for the construction of complex molecular architectures. 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, a molecule integrating a substituted nitroaromatic system with a reactive furan-2-carbaldehyde moiety, represents a potent and versatile intermediate. The presence of multiple reactive sites—the aldehyde, the nitro group, and the aromatic rings—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into robust synthetic protocols and showcase its utility in forging new pathways to novel compounds.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

PropertyValue
Chemical Name 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde
CAS Number 294193-92-3[1]
Molecular Formula C₁₂H₉NO₄[1]
Molecular Weight 231.21 g/mol [1]
Appearance Expected to be a crystalline solid
Solubility Soluble in common organic solvents such as THF, DMF, and CH₂Cl₂

Note: Experimental data should be confirmed by the end-user.

Synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde: A Protocol Grounded in Suzuki-Miyaura Cross-Coupling

The construction of the biaryl linkage between the furan and the nitrophenyl ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, renowned for its mild conditions and high functional group tolerance, stands out as the premier method for this transformation.[2][3] This approach involves the reaction of an organoboron species with an organic halide. For the synthesis of our target molecule, we will couple 5-bromo-2-furaldehyde with 2-methyl-5-nitrophenylboronic acid.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 5-bromo-2-furaldehyde 5-Bromo-2-furaldehyde reaction_mixture Suzuki-Miyaura Coupling 5-bromo-2-furaldehyde->reaction_mixture boronic_acid 2-Methyl-5-nitrophenylboronic acid boronic_acid->reaction_mixture Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->reaction_mixture Base Base (e.g., K₂CO₃) Base->reaction_mixture target_molecule 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde reaction_mixture->target_molecule Applications cluster_reactions Key Transformations cluster_products Resulting Scaffolds start 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compounds wittig Wittig Reaction start->wittig Phosphonium Ylides reductive_amination Reductive Amination start->reductive_amination Amines, NaBH(OAc)₃ oxidation Oxidation start->oxidation Oxidizing Agent reduction Reduction start->reduction Reducing Agent alpha_beta_unsaturated α,β-Unsaturated Systems knoevenagel->alpha_beta_unsaturated alkenes Stilbene & Styrene Analogs wittig->alkenes amines Bioactive Amines reductive_amination->amines carboxylic_acid Furoic Acid Derivatives oxidation->carboxylic_acid alcohol Furfuryl Alcohol Derivatives reduction->alcohol

Sources

Method

Application Note &amp; Protocol: In Vitro Assay Preparation for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Bioactive Potential of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde The compound 5-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactive Potential of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

The compound 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is a synthetic organic molecule characterized by a furan ring linked to a nitrophenyl group.[1] While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs—the nitrophenyl and furan moieties—are present in numerous compounds with established pharmacological relevance. Furan derivatives, for instance, are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] Similarly, nitrophenyl compounds are utilized in various assays and have been studied for their effects on cellular metabolism and enzyme activity.[4][5]

This guide provides a comprehensive framework for the initial in vitro characterization of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will begin with foundational cytotoxicity profiling to establish a viable concentration range for subsequent, more specific mechanistic assays. This initial assessment is critical to distinguish between targeted biological effects and non-specific toxicity.[6][7] Following this, we will explore protocols for enzyme inhibition and reporter gene assays, providing a robust platform to uncover the compound's potential therapeutic applications.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before investigating any specific biological activity, it is paramount to determine the cytotoxic profile of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. This establishes the concentration range at which the compound does not induce significant cell death, ensuring that any observed effects in subsequent assays are not simply a consequence of cellular demise. We will employ two common and complementary methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[6][8][9]

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[2][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active cells.

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E Add MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilize Formazan (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (% Viability vs. Control) H->I CYP2E1_Workflow A Prepare Reagents (Microsomes, Substrate, Compound) B Pre-incubate Compound with Microsomes A->B C Initiate Reaction (Add NADPH) B->C D Incubate C->D E Stop Reaction D->E F Measure Product Formation (e.g., 4-nitrocatechol) E->F G Data Analysis (% Inhibition) F->G

Caption: Workflow for a CYP2E1 enzyme inhibition assay.

  • Reagent Preparation:

    • Obtain human liver microsomes containing CYP2E1.

    • Prepare a stock solution of the substrate (e.g., p-nitrophenol) and the test compound in a suitable solvent.

    • Prepare a solution of the NADPH regenerating system.

  • Assay Procedure:

    • In a 96-well plate, add the microsomal suspension, buffer, and various concentrations of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. Include a known inhibitor as a positive control.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Centrifuge the plate to pellet the protein.

  • Detection and Analysis:

    • Transfer the supernatant to a new plate.

    • Quantify the formation of the product (e.g., 4-nitrocatechol from p-nitrophenol) using an appropriate method like HPLC or spectrophotometry. [10] * Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Part 3: Screening for Pathway Modulation - Reporter Gene Assays

Reporter gene assays are powerful tools for screening compound libraries to identify molecules that modulate specific signaling pathways. [7][11]These assays work by linking the expression of a reporter gene (e.g., luciferase or β-galactosidase) to a specific transcriptional response element. [12]An increase or decrease in the reporter signal indicates that the compound interacts with the upstream signaling pathway.

General Protocol for a Luciferase-Based Reporter Gene Assay

This protocol provides a general framework that can be adapted to study various pathways (e.g., NF-κB, p53, Nrf2) by using the appropriate cell line and reporter construct. [7][12]

Reporter_Gene_Workflow A Transfect Cells (Reporter Construct) B Seed Cells (96-well plate) A->B C Treat with Compound B->C D Incubate C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (Fold Change vs. Control) G->H

Caption: General workflow for a luciferase reporter gene assay.

  • Cell Line and Transfection:

    • Choose a cell line that is relevant to the pathway of interest.

    • Transfect the cells with a plasmid containing the luciferase gene under the control of a promoter with the desired response elements. Often, a second reporter on a separate plasmid is co-transfected for normalization of transfection efficiency. [7]Stable cell lines expressing the reporter construct are ideal for high-throughput screening. [13]

  • Cell Seeding and Treatment:

    • Seed the transfected cells into a 96-well plate.

    • After allowing the cells to adhere, treat them with various concentrations of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, ensuring concentrations are below the cytotoxic threshold determined earlier.

  • Incubation and Lysis:

    • Incubate the cells for a sufficient period to allow for changes in gene expression (typically 6-24 hours).

    • Lyse the cells to release the luciferase enzyme. [11]

  • Luminescence Measurement:

    • Add the luciferase substrate (luciferin) to the cell lysate. [11] * Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the experimental reporter signal to the control reporter signal (if used).

    • Express the results as a fold change relative to the vehicle-treated control.

Conclusion and Future Directions

This application note provides a foundational strategy for the in vitro characterization of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. By systematically assessing cytotoxicity, potential enzyme inhibition, and effects on specific signaling pathways, researchers can build a comprehensive biological profile of this novel compound. The data generated from these assays will be instrumental in guiding further preclinical development, including more complex cell-based assays, and ultimately, in vivo studies. The versatility of the furan and nitrophenyl scaffolds suggests that a broad screening approach is warranted to fully uncover the therapeutic potential of this molecule.

References

  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines - Benchchem. (URL: )
  • Bioluminescent Reporter Gene Assays Protocols and Applications Guide - Promega Corpor
  • Cytotoxicity Assay Protocol & Troubleshooting - Cre
  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (URL: )
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: )
  • Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - MDPI. (URL: )
  • Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry - Benchchem. (URL: )
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (URL: )
  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed. (URL: )
  • Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hep
  • protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one - Benchchem. (URL: )
  • A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 5-Nitro-2-furaldehyde - Benchchem. (URL: )
  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors - Semantic Scholar. (URL: )
  • Development of enzyme-linked immunosorbent assays for 4-nitrophenol and substituted 4-nitrophenols | Scilit. (URL: )
  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays - Benchchem. (URL: )
  • Validation of 4-nitrophenol as an in vitro substrate probe for human liver CYP2E1 using cDNA expression and microsomal kinetic techniques - PubMed. (URL: )
  • Nitrophenyl acetate assay. p-Nitrophenol released by incubation of...
  • Publication: The Enzyme Kinetic Studies, DNA Protection and Antioxidant Activities of Furan/ Thiophene-2 Deriv
  • Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - ResearchG
  • New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity - RSC Publishing. (URL: )
  • 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde | 294193-92-3 | C12H9NO4 | Appchem. (URL: )
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. (URL: )
  • (PDF)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Welcome to the technical support center for optimizing coupling reactions with 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing coupling reactions with 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of derivatives of this valuable building block. The unique structural features of this molecule present specific challenges that require careful consideration of reaction parameters.

Introduction: Understanding the Substrate

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is a key intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds.[1] Its structure, however, presents a unique combination of electronic and steric factors that can complicate standard cross-coupling protocols.

  • Electronic Effects : The strong electron-withdrawing nitro group significantly influences the electron density of the phenyl ring. When this moiety is part of an aryl halide, it can facilitate the oxidative addition step in a palladium catalytic cycle.[2][3] Conversely, if it's on a boronic acid partner, it can decrease nucleophilicity and slow the transmetalation step.[4]

  • Steric Hindrance : The ortho-methyl group can sterically hinder the approach of the palladium catalyst to the C-X or C-B bond, potentially slowing reaction rates and requiring more robust catalytic systems.

  • Furaldehyde Moiety : The furan ring is an electron-rich heterocycle, and the aldehyde group is a versatile handle for further derivatization. However, the aldehyde can be sensitive to certain reaction conditions, particularly harsh bases or high temperatures, leading to side reactions.

This guide provides troubleshooting advice and optimized protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with a 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde derivative is giving low yields. What are the most critical parameters to investigate?

This is the most common issue encountered. Low yields in Suzuki couplings of this substrate often stem from a combination of catalyst inefficiency, improper base or solvent selection, and side reactions. A systematic approach to optimization is crucial.

G Start Low Yield Observed Check_SM 1. Verify Starting Material Purity (Aryl Halide, Boronic Acid) Start->Check_SM Optimize_Cat 2. Optimize Catalyst System Check_SM->Optimize_Cat Purity Confirmed Optimize_Base 3. Screen Bases Optimize_Cat->Optimize_Base Optimize_Solv 4. Adjust Solvent System Optimize_Base->Optimize_Solv Optimize_Temp 5. Modify Temperature & Time Optimize_Solv->Optimize_Temp Analysis Analyze Byproducts (TLC, LC-MS) Optimize_Temp->Analysis Analysis->Optimize_Cat Re-optimize based on byproduct identity Success Improved Yield Analysis->Success Side reactions minimized

Caption: A systematic workflow for troubleshooting low yields.

The choice of palladium source and phosphine ligand is paramount. The steric hindrance from the ortho-methyl group and the electronic nature of the nitro group demand a highly active catalyst.

  • Expertise & Causality : Standard catalysts like Pd(PPh₃)₄ may be insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[5] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[6] For less reactive coupling partners, more active catalysts like PdCl₂(dppf) may be necessary.[1][7]

The base activates the boronic acid for transmetalation but can also promote side reactions.

  • Protodeboronation : This is a major side reaction where the boronic acid is replaced by a hydrogen atom, consuming starting material. It is often promoted by excess water and strong bases.[8]

  • Aldehyde Degradation : Strong bases (e.g., NaOH, KOH) at elevated temperatures can lead to Cannizzaro-type reactions or other degradation pathways of the furaldehyde moiety.[9]

  • Recommendations : Start with milder inorganic bases like K₂CO₃ or K₃PO₄. Cs₂CO₃ is often effective but more expensive.[10] Using anhydrous conditions and freshly dried solvents can minimize protodeboronation.

The solvent system must solubilize all components and not interfere with the catalyst.

  • Common Choices : Toluene, dioxane, and DME are standard. Adding a co-solvent like ethanol or water can sometimes accelerate the reaction, but care must be taken to avoid excessive protodeboronation.[11] A one-pot procedure using DME, EtOH, and Et₃N has been reported for similar 5-aryl-2-furaldehydes.[1]

This table provides a robust starting point for your optimization experiments.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands overcome steric hindrance and accelerate catalysis.[5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately strong bases that minimize aldehyde side reactions. Ensure base is finely ground.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess drives the reaction to completion. Pinacol esters can be used to improve stability.
Solvent Toluene or Dioxane (degassed)Anhydrous, non-coordinating solvents are preferred. Degassing is critical to prevent catalyst oxidation.
Temperature 80 - 110 °CStart around 80-90 °C and increase if the reaction is sluggish. Monitor for thermal degradation.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Q2: I'm observing significant byproduct formation. What are the likely culprits and how can I prevent them?

Byproduct formation is a clear indicator that one or more reaction parameters are suboptimal.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Off-Cycle Reactions Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X TM Transmetalation (Ar'-B(OR)₂) OA->TM Ar'-B(OR)₂ Base Dehalogenation Dehalogenation of Ar-X OA->Dehalogenation H-source RE Reductive Elimination TM->RE Protodeboronation Protodeboronation of Ar'-B(OR)₂ TM->Protodeboronation [H⁺], H₂O Homocoupling Homocoupling of Ar'-B(OR)₂ TM->Homocoupling O₂ RE->Pd0 Ar-Ar'

Caption: The Suzuki cycle and common off-cycle pathways leading to byproducts.

  • Homocoupling of Boronic Acid : This results in an Ar'-Ar' byproduct and is often caused by the presence of oxygen.

    • Solution : Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]

  • Dehalogenation/Reduction of Aryl Halide : The starting aryl halide is converted to an Ar-H byproduct.

    • Solution : This can be caused by impurities or side reactions with the base/solvent. Ensure high-purity starting materials and consider a different base or solvent system.[8]

  • Protodeboronation : As discussed above, this is a common issue.

    • Solution : Use anhydrous solvents, finely ground and dried base, and consider switching to a more stable boronate ester (e.g., pinacol ester) instead of the free boronic acid.[2]

Q3: Are Heck or Sonogashira couplings viable for this scaffold? What are the recommended starting conditions?

Yes, both Heck and Sonogashira couplings are excellent alternatives for forming C-C bonds with the furan ring, typically at the 5-position if starting from a 5-halofuran derivative.

The Heck reaction couples the aryl halide with an alkene.[12][13] Given the electron-deficient nature of the (2-Methyl-5-nitrophenyl)furan halide, this reaction should proceed well.

ParameterRecommended ConditionRationale & Key Considerations
Catalyst System Pd(OAc)₂ (1-5 mol%) with P(o-tol)₃ or PPh₃ (2-10 mol%)A classic and effective combination for many Heck reactions.[13]
Base NEt₃ or K₂CO₃ (1.5-2 equivalents)An organic base like triethylamine often works well to neutralize the HX generated.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100 - 140 °CHeck reactions often require higher temperatures than Suzuki couplings.
  • Key Challenge : Regioselectivity of the alkene addition can be an issue. Using terminal alkenes generally leads to coupling at the terminal carbon.[14]

This reaction couples the aryl halide with a terminal alkyne and is exceptionally reliable for forming C(sp²)-C(sp) bonds.[15][16][17]

ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)Standard, commercially available, and highly effective catalysts.
Copper Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira mechanism to facilitate alkyne activation.[16]
Base NEt₃ or Diisopropylamine (Solvent or co-solvent)A strong amine base is required. It acts as both the base and often the solvent.
Solvent THF or DMF (if amine is not used as solvent)Ensures solubility of all components.
Temperature Room Temperature to 60 °CSonogashira reactions can often be run under very mild conditions.[15]
  • Key Challenge : The reaction is sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). A rigorously inert atmosphere is mandatory.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure is a starting point and should be optimized for your specific substrates.

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-(2-methyl-5-nitrophenyl)furan (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition : Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 0.04 eq.).

  • Solvent Addition : Add degassed anhydrous toluene (5 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup : After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • McClure, K. J., et al. (2005). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Organic Process Research & Development. Available at: [Link]

  • Reddit r/chemhelp Community. (2019). How resistant are Suzuki couplings to nitro groups?. Reddit. Available at: [Link]

  • Gagnier, S. V., et al. (2015). Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction. PMC. Available at: [Link]

  • Villarreal, J. A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • Tundel, R. E., et al. (2013). Minimizing the Amount of Nitromethane in Palladium-Catalyzed Cross-Coupling with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Welch, C. J., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC. Available at: [Link]

  • Kim, S.-H., & Rieke, R. D. (2012). 5-Substituted-2-furaldehydes: A Synthetic Protocol Utilizing an Organozinc Route. The Journal of Organic Chemistry. Available at: [Link]

  • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Naber, J. R., & Buchwald, S. L. (2012). Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. Organic Letters. Available at: [Link]

  • Ujaque, G. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Zareyee, D., & Jarrahi, A. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Available at: [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. PMC. Available at: [Link]

  • Stuart, D. R., et al. (2011). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Academia.edu. Available at: [Link]

  • Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2021). Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Ligand’s Substituent Effect. Semantic Scholar. Available at: [Link]

  • Balas, L., et al. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Available at: [Link]

  • Catellani, M., et al. (2008). Palladium-Catalyzed Oxidative Coupling of 2-Alkylfurans with Olefins through C−H Activation: Synthesis of Difurylalkanes. Organometallics. Available at: [Link]

  • Hassan, A. S., et al. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Kelly, J. M., et al. (2011). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Ohta, A., et al. (2009). C-H and C-Si Functionalizations of Furan Derivatives.
  • Ball, M. (2018). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Raffauf, R. F. (1951). Process of making 5-nitro-2-furaldehyde semicarbazone. Google Patents.
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Appchem. 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. Available at: [Link]

  • Rueping, M., & Frias, M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Adam, M., et al. (2015). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkali. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde During Long-Term Storage

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. Handling substituted furaldehydes requires strict environmental controls. 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3) is a highly valuable building block, but its furaldehyde moiety is notoriously susceptible to autoxidation and polymerization. This guide provides field-proven, mechanistically grounded protocols to ensure the long-term integrity of your compound.

Mechanistic Insights: The Autoxidation Pathway

To prevent degradation, we must first understand the causality behind it. The primary degradation pathway for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is autoxidation , a radical chain reaction that converts the aldehyde group into a carboxylic acid (1)[1].

  • Initiation: Trace transition metals or UV light homolytically cleave the aldehydic C-H bond, generating an acyl radical (2)[2].

  • Propagation: The acyl radical reacts rapidly with ambient oxygen (O₂) to form a highly reactive peracyl radical, which then abstracts a hydrogen atom from another furaldehyde molecule to form a peracid.

  • Disproportionation: The peracid reacts with an unoxidized furaldehyde molecule, yielding two molecules of 5-(2-Methyl-5-nitrophenyl)-2-furoic acid (3)[3].

G A 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde B Acyl Radical (R-CO•) A->B Initiation (Light/Metals) C Peracyl Radical (R-COOO•) B->C + O2 (Propagation) D Peracid (R-COOOH) C->D + R-CHO (H-abstraction) E Furoic Acid Derivative (R-COOH) D->E + R-CHO (Disproportionation)

Caption: Radical chain autoxidation pathway of furaldehyde converting to furoic acid.

Troubleshooting Guide

Q: My powder has developed a sticky texture and a darker, brownish color. What happened? A: This is a classic symptom of autoxidation coupled with acetal formation or polymerization. Aldehydes can undergo side reactions leading to colored oligomeric impurities when exposed to air and room temperature (4)[4]. The sticky texture is often due to the hygroscopic nature of the newly formed carboxylic acid derivative drawing in ambient moisture.

Q: How can I definitively verify if my compound has oxidized? A: The most reliable method is a stability-indicating HPLC assay that separates the parent furaldehyde from its furoic acid degradation product (5)[5]. For a rapid qualitative check, use FT-IR spectroscopy; the appearance of a broad O-H stretch (3300–2500 cm⁻¹) strongly indicates carboxylic acid formation.

Q: Can I store the compound as a stock solution to save time during assays? A: Storing aldehydes in solution is highly discouraged for long-term stability. Solvents can degrade over time to form peroxides, which drastically accelerate the oxidation of the aldehyde (5)[5]. If you must store it in solution for short-term use, utilize a dry, aprotic solvent (e.g., anhydrous HPLC-grade acetonitrile), blanket it with Argon, and store at 4°C or -20°C in the dark (6)[6].

Quantitative Data: Storage and Stabilization

Table 1: Storage Conditions vs. Expected Shelf-Life
Storage ConditionAtmosphereContainer TypeExpected Shelf-Life (Purity >98%)
Room Temp (20°C)Ambient AirClear Glass< 2 Weeks
4°C (Refrigerated)Ambient AirAmber Glass1 - 3 Months
-20°C (Freezer)Nitrogen (N₂)Amber Glass6 - 12 Months
-20°C (Freezer) Argon (Ar) Amber Glass + PTFE Seal > 24 Months (Optimal)
Table 2: Recommended Antioxidant Additives (For Non-Interfering Assays)

If your downstream application permits additives, radical scavengers can halt the propagation phase of autoxidation (5)[5].

AntioxidantRecommended Conc. (w/w)Mechanism / Notes
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Donates a hydrogen atom to peroxy radicals, breaking the chain.
Butylated Hydroxyanisole (BHA)0.01% - 0.1%Often used synergistically with BHT.
Tocopherol (Vitamin E)0.05% - 0.2%Natural alternative; slightly less potent than synthetic BHT.

Experimental Protocols

Protocol 1: Schlenk-Line Guided Aliquoting for Oxygen-Free Storage

Rationale: Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating degradation. Aliquoting the compound under an inert atmosphere isolates the bulk supply from environmental exposure. Argon is preferred over Nitrogen as it is denser than air and settles over the solid, creating a robust protective blanket.

Step-by-Step Methodology:

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool them in a desiccator.

  • Transfer: Inside a glovebox or using a Schlenk line with a positive stream of Argon, quickly transfer single-use quantities (e.g., 50 mg) of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde into the amber vials.

  • Purging: If using a Schlenk line, insert a needle connected to the Argon line into the vial. Allow Argon to gently flow over the solid for 60 seconds to displace all atmospheric air.

  • Sealing: Cap the vial tightly with the PTFE-lined cap while slowly withdrawing the Argon needle. Wrap the cap boundary tightly with Parafilm.

  • Storage: Place the sealed vials in a secondary container (like a vacuum desiccator jar containing Drierite) and store at -20°C.

  • Self-Validation Step: Place a small, unsealed indicator vial containing anhydrous Cobalt(II) chloride (blue when dry, pink when exposed to moisture) inside the secondary desiccator jar. If the indicator turns pink, the atmospheric integrity of the storage environment has been compromised and must be re-purged.

Workflow S1 1. Preparation (Bake amber vials at 120°C) S2 2. Aliquoting (Single-use quantities) S1->S2 S3 3. Inert Atmosphere (Argon purge via Schlenk) S2->S3 S4 4. Sealing (PTFE caps + Parafilm) S3->S4 S5 5. Long-Term Storage (-20°C in desiccator) S4->S5

Caption: Step-by-step workflow for the oxygen-free, long-term storage of furaldehydes.

Protocol 2: Stability-Indicating HPLC Method

Rationale: To trust your experimental results, you must prove the purity of your starting material. A standard HPLC run might not separate the parent furaldehyde from its oxidized furoic acid counterpart unless optimized.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of anhydrous HPLC-grade acetonitrile immediately before injection.

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient of Water (with 0.1% Formic Acid to keep the furoic acid protonated and well-retained) and Acetonitrile.

  • Detection: Monitor via UV-Vis at 254 nm and 280 nm.

  • Self-Validation Step (Forced Degradation Control): Intentionally oxidize a 1 mg sample by adding 10 µL of 30% H₂O₂ and exposing it to UV light for 2 hours. Run this "degraded" sample to verify that your HPLC method successfully resolves the new furoic acid peak from the parent furaldehyde peak. If they co-elute, adjust your mobile phase gradient.

Frequently Asked Questions (FAQs)

Q: Does the 2-methyl-5-nitrophenyl group affect the stability of the furan ring? A: Yes. The nitro group is strongly electron-withdrawing. This pulls electron density away from the furan ring, making the ring itself slightly less susceptible to electrophilic attack (e.g., by singlet oxygen) compared to unsubstituted furfural. However, this stabilization does not protect the aldehydic C-H bond, which remains highly vulnerable to radical-mediated autoxidation (7)[7].

Q: I don't have a Schlenk line or a glovebox. How can I protect my compound? A: You can construct a makeshift inert environment using an inflatable glove bag purged with a standard Nitrogen or Argon cylinder. Alternatively, use a heavy gas like Argon in a slow-flow setup directly into the vial using a balloon and a needle, allowing the heavy gas to displace the ambient air before quickly capping.

Q: Should I store the compound in a standard freezer or a frost-free freezer? A: Always use a standard (non-frost-free) freezer. Frost-free freezers undergo regular freeze-thaw heating cycles to prevent ice buildup. These temperature fluctuations can cause condensation inside your vials and accelerate thermal degradation.

References

  • Google Patents (EP0096153A2):Stabilization of aldehydes.
  • IntechOpen: Autoxidation of Fuels During Storage. Retrieved from: [Link]

  • ResearchGate: The mechanism of autoxidation of n-3 PUFA to form furan derivatives. Retrieved from: [Link]

  • Journal of the American Chemical Society (ACS): Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Retrieved from:[Link]

  • ACS Sustainable Chemistry & Engineering: Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists struggling with the aqueous insolubility of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists struggling with the aqueous insolubility of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3).

Because this compound features a rigid furaldehyde ring coupled with a highly lipophilic nitrotoluene moiety, it exhibits exceptionally high crystal lattice energy and a profound thermodynamic resistance to aqueous solvation. The following troubleshooting guide synthesizes field-proven formulation strategies, focusing on causality, thermodynamic principles, and self-validating experimental designs.

Frequently Asked Questions (FAQs)

Q1: Why does 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde precipitate immediately upon dilution in standard biological buffers (e.g., PBS, HEPES)? A: The precipitation is driven by a thermodynamic energetic penalty. Water molecules must break their highly ordered hydrogen-bond network to accommodate a solute. Because 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde lacks hydrogen-bond donors and is highly planar, the weak dipole-induced dipole interactions it forms with water cannot offset the energetic cost of cavity formation. Consequently, the compound rapidly aggregates to minimize its exposed hydrophobic surface area, leading to immediate precipitation.

Q2: Can I improve its solubility simply by adjusting the pH of my assay buffer? A: No. Unlike amines or carboxylic acids, the nitro and aldehyde functional groups on this molecule do not ionize within the physiological pH range (pH 1–14). Attempting extreme pH adjustments (salting in/out) will not yield a charged, water-soluble species and will likely degrade the sensitive furaldehyde moiety via oxidation or nucleophilic attack.

Q3: What is the most effective co-solvent system for in vitro biochemical assays? A: We recommend a ternary co-solvent system utilizing Dimethyl sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and Tween-80[1]. Causality: DMSO acts as a powerful primary solvent to disrupt the compound's crystal lattice. PEG 400 acts as a miscible bridge, lowering the dielectric constant of the bulk aqueous phase. Finally, Tween-80—a non-ionic surfactant—reduces the interfacial tension between the hydrophobic solute and the aqueous network, effectively preventing nucleation and precipitation upon final dilution[2][3].

Q4: How can I formulate this compound for in vivo animal dosing without causing solvent toxicity or intravenous precipitation? A: For in vivo applications, co-solvents can cause severe tissue necrosis or hemolysis. Instead, utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic nitrophenyl-furaldehyde core, while its hydrophilic exterior ensures excellent aqueous compatibility[4][5]. This masks the compound's hydrophobicity without altering its intrinsic chemical structure or pharmacological profile.

Strategic Decision Workflow

G A 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (Highly Hydrophobic) B Target Application? A->B C In Vitro Assays B->C Biochemical/Cellular D In Vivo Dosing B->D Animal Models E Co-Solvent System (DMSO / PEG 400 / Tween-80) C->E F Inclusion Complexation (HP-β-CD) D->F

Caption: Decision tree for selecting a solubility enhancement strategy based on application.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every formulation must be empirically validated before use in critical assays. Do not assume a clear solution is free of nano-precipitates.

Protocol 1: Co-Solvent Formulation for In Vitro Screening

This protocol utilizes a stepwise reduction in solvent polarity to prevent thermodynamic shock to the solute[3].

  • Primary Dissolution: Accurately weigh 10 mg of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. Dissolve completely in 100 µL of 100% DMSO. Vortex until optically clear.

  • Dielectric Bridging: Add 400 µL of PEG 400 to the DMSO stock. Vortex vigorously for 60 seconds.

  • Surfactant Addition: Add 100 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micellar distribution.

  • Aqueous Dilution: Slowly add 400 µL of your target aqueous buffer (e.g., PBS) dropwise (10 µL/sec) while continuously vortexing the mixture.

  • System Validation (Critical): Centrifuge the final 1 mL mixture at 15,000 × g for 15 minutes. Carefully extract the supernatant and quantify the drug concentration via HPLC-UV.

    • Validation Logic: If the quantified concentration matches your theoretical yield (10 mg/mL), the system is thermodynamically stable. If the concentration is lower, invisible nano-precipitation has occurred, and the Tween-80 ratio must be marginally increased.

Protocol 2: HP-β-CD Inclusion Complexation for In Vivo Dosing

This protocol relies on prolonged thermodynamic equilibration to drive the host-guest complexation[5].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile physiological saline (0.9% NaCl).

  • Guest Addition: Add 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde in excess (e.g., 5 mg per mL of cyclodextrin solution) to create a supersaturated suspension.

  • Equilibration: Seal the vial and stir magnetically at 500 RPM at room temperature for 48 hours. Causality: Complexation is an equilibrium-driven process; insufficient time will result in a physical mixture rather than a molecular inclusion complex.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed, undissolved drug.

  • System Validation (Critical): Lyophilize a 100 µL aliquot of the filtrate to a dry powder. Analyze the powder using Differential Scanning Calorimetry (DSC).

    • Validation Logic: The complete disappearance of the drug's characteristic sharp melting endotherm confirms that the drug is fully encapsulated within the amorphous cyclodextrin cavity, proving successful molecular inclusion.

G D Hydrophobic Drug (Lipophilic Core) I Drug-CD Inclusion Complex (Water Soluble) D->I Encapsulation C HP-β-CD Molecule (Hydrophobic Cavity) C->I Host-Guest Interaction

Caption: Mechanism of cyclodextrin inclusion complexation for hydrophobic drug solubilization.

Quantitative Comparison of Solubilization Strategies

Use the following data matrix to benchmark your formulation approach against industry standards for hydrophobic furaldehyde/nitroaromatic derivatives[2][3][4][6].

StrategyMechanism of ActionTypical Max ConcentrationPrimary ApplicationKey Limitation
Co-Solvency (DMSO/PEG400)Reduces dielectric constant of the bulk solvent5.0 - 10.0 mg/mLIn vitro assays, High-throughput screeningHigh solvent toxicity in vivo; risk of precipitation upon dilution
Cyclodextrin (HP-β-CD)Host-guest molecular inclusion complexation1.0 - 5.0 mg/mLIn vivo dosing (IV, PO, IP)Requires prolonged equilibration; bulky excipient mass
Polymeric Micelles (mPEG-PLA)Core-shell hydrophobic encapsulation> 10.0 mg/mLTargeted drug delivery, Long-term stabilityHighly complex formulation process; requires specialized polymers

References

  • Sigma-Aldrich. "Solubility Enhancement of Hydrophobic Drugs."6

  • International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." 2

  • PubMed Central (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." 4

  • PubMed Central (PMC). "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches."5

  • Benchchem. "Technical Support Center: Overcoming Poor Solubility of Indole Intermediates." 1

  • PubMed Central (PMC). "Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer." 3

Sources

Optimization

Best column chromatography solvents for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde purification

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Optimization of Column Chromatography for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde Welcome to the Technical Support Center. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Optimization of Column Chromatography for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological frameworks for purifying 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. As an arylfuran derivative commonly synthesized via Meerwein arylation or Suzuki-Miyaura cross-coupling[1], this intermediate is frequently utilized in the development of bioactive molecules, including protease inhibitors and antibacterial agents[2],[3].

Purifying this compound presents unique chromatographic challenges due to the "push-pull" electronic effects between the electron-withdrawing nitro group and the polar furan-2-carbaldehyde moiety. This guide is designed to help you establish a self-validating purification workflow.

Quantitative Chromatography Parameters

To achieve baseline separation from crude reaction byproducts, adhere to the following optimized physicochemical parameters.

ParameterRecommended Value / SystemScientific Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Provides the optimal surface area-to-particle size ratio for resolving structurally similar biaryl homocoupling impurities.
Primary Solvents Hexane : Ethyl Acetate (Hex:EtOAc)Establishes a predictable normal-phase partition based on hydrogen bond acceptance (EtOAc) and dispersive forces (Hexane).
Elution Gradient 9:1 → 4:1 (Hex:EtOAc)A shallow gradient elutes highly non-polar impurities (e.g., unreacted furfural) first, followed by the target biaryl compound.
Target Rf​ Value 0.25 – 0.35Ensures maximum theoretical plates on the column and prevents co-elution with polar baseline impurities (e.g., boronic acids).
Detection Method UV (254 nm) & 2,4-DNPH StainUV detects the conjugated aromatic system; DNPH specifically reacts with the aldehyde to provide chemical validation.

Troubleshooting Guides & FAQs

Q: Why is my product streaking on the silica column, and how do I fix it? A: Streaking typically occurs because the strongly electron-withdrawing nitro group creates a significant molecular dipole, leading to excessive secondary hydrogen-bonding interactions with the free silanol groups on the silica gel. Solution: Ensure your silica gel is completely dry and properly packed. If streaking persists in a standard Hex:EtOAc system, do not switch to highly polar protic solvents like DCM/MeOH, as this will collapse your separation window. Instead, maintain the Hex:EtOAc gradient but add 1% Dichloromethane (DCM) as a modifier. This gently disrupts the silanol-nitro interactions without drastically increasing the bulk polarity of the mobile phase.

Q: How do I separate the target compound from unreacted 5-bromo-2-furaldehyde or furfural? A: Starting materials like furfural or 5-bromo-2-furaldehyde are significantly less polar than the final biaryl product due to the absence of the nitro-aromatic ring[1]. Solution: Utilize a shallow step-gradient. Start your column at 95:5 Hex:EtOAc. The starting materials will elute near the solvent front ( Rf​ > 0.6). Only increase the polarity to 4:1 after these non-polar impurities have completely eluted from the column.

Q: Is the furan-2-carbaldehyde moiety stable during prolonged chromatography? A: While generally stable under neutral conditions, furan-2-carbaldehydes are susceptible to auto-oxidation, converting the aldehyde into a highly polar furoic acid derivative if exposed to air and light on active silica for extended periods. Solution: Run the column promptly using positive pressure (flash chromatography is preferred over gravity). Evaporate the collected fractions immediately under reduced pressure at temperatures strictly below 40°C to prevent thermal degradation.

Step-by-Step Experimental Protocol

This protocol utilizes a self-validating system , ensuring that physical separation is chemically confirmed at the fraction-collection stage.

Step 1: Crude Preparation & Dry Loading

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add Silica Gel 60 directly to the flask (approximately 2 to 3 times the mass of the crude product).

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "band broadening" that occurs when loading a polar crude mixture directly in a strong solvent, ensuring a tight initial band and higher resolution.

Step 2: Column Packing

  • Slurry pack a glass column with Silica Gel 60 using 9:1 Hex:EtOAc.

  • Ensure a crude-to-silica mass ratio of at least 1:50 to guarantee sufficient theoretical plates for separation.

Step 3: Gradient Elution

  • Load the dry silica powder evenly onto the top of the column bed. Add a 1 cm protective layer of sea sand.

  • Begin elution with 2 column volumes (CV) of 9:1 Hex:EtOAc to flush out unreacted furfural and non-polar homocoupled byproducts.

  • Transition the gradient to 4:1 Hex:EtOAc. Collect fractions in standard test tubes.

Step 4: Fraction Validation (Self-Validating Step)

  • Spot the collected fractions on TLC plates and visualize under UV light (254 nm).

  • Chemical Confirmation: Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat. The target 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde will immediately form a bright yellow/orange spot. This chemically validates the presence of the intact aldehyde functional group, distinguishing it from oxidized byproducts.

Step 5: Isolation

  • Pool the DNPH-positive fractions corresponding to an Rf​ of ~0.3.

  • Concentrate in vacuo at <40°C to yield the purified compound as a solid.

Purification Workflow Visualization

PurificationWorkflow A Crude Mixture (Dry Loading) B TLC Optimization (Hex:EtOAc) A->B C Target Rf 0.25 - 0.35? B->C D Adjust Polarity (Modify EtOAc %) C->D No E Gradient Elution (9:1 to 4:1) C->E Yes D->B F UV Detection (254 nm) E->F G Chemical Validation (2,4-DNPH Stain) F->G

Workflow for the chromatographic purification of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

References

  • BenchChem. A Comparative Guide to the Synthesis of 5-Arylfuran-2-carbaldehydes.1

  • MDPI Pharmaceuticals. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. 2

  • PubMed Central (PMC). Identification, synthesis and evaluation of SARS-CoV and MERS-CoV 3C-like protease inhibitors.3

Sources

Troubleshooting

Optimizing recrystallization solvents for CAS 294193-92-3

Welcome to the Technical Support Center for Advanced Intermediate Purification. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Purification. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the purification of CAS 294193-92-3 (5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde).

This compound is a critical building block in the synthesis of complex pharmaceuticals (such as Dantrolene analogs) and functionalized heterocycles. Due to the electron-rich furan ring coupled with the strongly electron-withdrawing nitrophenyl moiety, this molecule exhibits a strong dipole moment. This unique electronic topology dictates its solubility profile and makes its purification prone to specific issues like "oiling out" and co-crystallization of starting materials.

Below, you will find a comprehensive, self-validating guide to optimizing your recrystallization workflow.

Diagnostic Workflow for Recrystallization

Before selecting a solvent, it is critical to assess the impurity profile of your crude mixture. The following decision tree outlines the logical progression for purifying CAS 294193-92-3 [1].

RecrystallizationTroubleshooting A Crude CAS 294193-92-3 Assess Purity via HPLC B Purity < 80% Pre-treatment Required A->B C Purity > 80% Direct Recrystallization A->C D Sodium Bisulfite Extraction B->D E Solvent Selection (Ethanol vs EtOAc/Hexane) C->E D->E F Issue: Oiling Out Adjust Cooling Rate E->F Impurity interference G Optimal Crystallization (0.5°C/min cooling) E->G Ideal saturation F->G Seed crystals added H High Purity Product (>99% HPLC) G->H

Decision workflow for optimizing the recrystallization of CAS 294193-92-3.

Solvent Selection Matrix

The causality behind solvent selection lies in matching the dielectric constant (ε) of the solvent to the polarity of the target molecule, while ensuring a steep solubility gradient between the boiling point and 0°C. Furan-2-carbaldehyde derivatives generally show excellent recovery in protic solvents or binary mixtures [2].

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubility Profile (Cold / Hot)Yield ExpectationPurity Expectation
95% Ethanol 24.378Low / High75–85%>98%
EtOAc / Hexane (1:3) ~4.068–77Very Low / Moderate80–90%>95%
Toluene 2.4110Moderate / High60–70%>99%
1,4-Dioxane 2.2101Moderate / High65–75%>99%

Note: 95% Ethanol is the industry standard for nitrophenyl furans due to its ability to hydrogen-bond with unreacted aldehyde impurities, keeping them in the mother liquor [3].

Self-Validating Experimental Protocol: Ethanol Recrystallization

This protocol is designed as a self-validating system. At each critical juncture, an observable physical change will confirm whether the thermodynamic conditions are correct.

Step 1: Saturation & Dissolution

  • Action: Suspend 10.0 g of crude CAS 294193-92-3 in 40 mL of 95% Ethanol. Heat the mixture to 75°C under gentle reflux. Add ethanol dropwise (up to 15 mL additional) until complete dissolution occurs.

  • Causality: The nitro group restricts solubility at room temperature, while the polarizability of the furan ring allows rapid solvation near the solvent's boiling point.

  • Self-Validation Check: The solution must be completely clear and dark yellow at 75°C. If the solution remains cloudy, polymeric furan byproducts are present. Proceed immediately to Step 2.

Step 2: Hot Filtration (If Required)

  • Action: Pass the boiling solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove insoluble polymeric degradation products.

  • Causality: Furan rings are sensitive to trace acids and can undergo ring-opening polymerization. These oligomers will act as impurities and disrupt the crystal lattice if not removed [4].

Step 3: Controlled Nucleation

  • Action: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool ambiently at a rate of approximately 0.5°C/min to room temperature (20°C). Do not disturb the flask.

  • Causality: Rapid cooling forces the compound to crash out, trapping solvent molecules and starting materials (like 2-methyl-5-nitroaniline) within the crystal lattice. Slow cooling ensures thermodynamic control, favoring the lowest-energy, highest-purity crystal lattice [5].

  • Self-Validation Check: Turbidity (the cloud point) should appear between 55°C and 60°C. If turbidity appears above 65°C, the solution is over-saturated; add 5 mL of hot ethanol.

Step 4: Maturation & Isolation

  • Action: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour. Collect the crystals via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold ethanol.

  • Causality: The ice-cold wash displaces the impurity-rich mother liquor adhering to the crystal surfaces without re-dissolving the purified product.

  • Self-Validation Check: The filtrate (mother liquor) should be dark brown/orange, while the isolated crystals should be a bright, pale yellow powder.

Step 5: Desiccation

  • Action: Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Causality: Residual ethanol can interfere with downstream Knoevenagel condensations. Vacuum drying at a moderate temperature prevents thermal degradation of the aldehyde group.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a viscous liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent. This is typically caused by a high concentration of impurities. Solution: Reheat the mixture until the oil dissolves. Add a small amount of a higher-boiling solvent (like Toluene) to increase the solubility, or introduce a "seed crystal" of pure CAS 294193-92-3 at 60°C to provide a nucleation site, bypassing the liquid-liquid phase separation.

Q2: HPLC analysis shows persistent contamination with the starting material (furfural derivatives). How do I remove it? A: If recrystallization fails to remove unreacted aldehydes, you must alter the chemical state of the impurity. Solution: Before recrystallization, dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash vigorously with a saturated aqueous sodium bisulfite solution. Aldehydes form highly water-soluble bisulfite adducts and will partition into the aqueous layer, leaving your target compound in the organic phase [1].

Q3: Is thermal degradation a concern during the hot filtration step? A: Yes. Furan-2-carbaldehyde derivatives are sensitive to prolonged heating, which can induce oxidation of the aldehyde to the corresponding carboxylic acid, especially in the presence of light and oxygen. Solution: Keep the heating time under 30 minutes, perform the dissolution under an inert atmosphere (Nitrogen/Argon) if possible, and avoid exceeding 80°C.

Q4: Can I use Methanol instead of Ethanol? A: While methanol is a common recrystallization solvent, it is not recommended for highly activated aldehydes like CAS 294193-92-3. Prolonged heating in methanol can lead to the formation of dimethyl acetals. 95% Ethanol provides the ideal balance of solubility without unwanted side reactions [3].

References

  • MDPI. "Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile." Molecules. Available at: [Link]

  • ChemRxiv. "The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives." ChemRxiv Preprints. Available at: [Link]

  • SCIRP. "Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes." Scientific Research Publishing. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde vs. 5-(4-nitrophenyl)-2-furaldehyde

Executive Overview When designing synthesis routes for furan-based active pharmaceutical ingredients (APIs)—most notably skeletal muscle relaxants like —the selection of the nitrophenylfurfural building block dictates th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

When designing synthesis routes for furan-based active pharmaceutical ingredients (APIs)—most notably skeletal muscle relaxants like —the selection of the nitrophenylfurfural building block dictates the entire thermodynamic and kinetic landscape of the reaction. This guide provides an objective, data-driven comparison of two structurally related but chemically divergent intermediates: 5-(4-nitrophenyl)-2-furaldehyde (Compound B) and its sterically hindered analog, 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (Compound A).

By analyzing the stereoelectronic communication between the phenyl and furan rings, researchers can accurately predict aldehyde electrophilicity and optimize their condensation workflows to prevent yield loss and bypass kinetic bottlenecks.

Mechanistic Causality: Sterics vs. Electronics

The reactivity of the C2-aldehyde group—specifically its susceptibility to nucleophilic addition (e.g., condensation with amines or hydantoins)—is entirely governed by the structural relationship between the nitro group, the phenyl ring, and the furan core.

The Coplanar Advantage: 5-(4-nitrophenyl)-2-furaldehyde

In, the absence of ortho substituents allows the phenyl and furan rings to adopt a highly coplanar conformation. This structural freedom facilitates extended π -conjugation across the entire biaryl system. The para-nitro group exerts a powerful electron-withdrawing resonance (-R) effect, effectively pulling electron density away from the furan ring. Consequently, the C2-carbonyl carbon becomes highly electron-deficient (electrophilic), making it an ideal, highly reactive substrate for rapid nucleophilic attack.

The Ortho-Effect Bottleneck: 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Conversely, 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde presents a hostile stereoelectronic environment for nucleophilic addition. The bulky 2-methyl group induces a severe steric clash with the furan ring, forcing the biaryl system out of coplanarity and severely truncating the π -conjugation. Furthermore, the nitro group is positioned meta to the furan linkage, stripping it of its -R capability; it can only exert a much weaker inductive (-I) pull. Compounding this, the 2-methyl group acts as an electron-donating (+I) moiety. The net result is a significantly less electrophilic aldehyde that strongly resists standard condensation conditions.

Empirical Reactivity Metrics

The theoretical stereoelectronic differences translate directly into measurable laboratory performance. The table below summarizes the quantitative reactivity profiles of both compounds during standard amine condensation workflows.

Parameter5-(4-nitrophenyl)-2-furaldehyde5-(2-Methyl-5-nitrophenyl)-2-furaldehyde
CAS Number 294193-92-3
Biaryl Conformation CoplanarHighly twisted (dihedral angle > 45°)
Electronic Effect on Furan Strong -R (resonance withdrawing)Weak -I (inductive withdrawing), +I from Methyl
Aldehyde Electrophilicity Very HighLow to Moderate
Standard Condensation Temp 80–100 °C120–150 °C
Catalyst Requirement Mild acid (e.g., Acetic acid)Strong acid (e.g., p-Toluenesulfonic acid)
Typical Condensation Yield 85–92%40–55%

Logical Pathway Diagram

Reactivity CompB 5-(4-nitrophenyl)-2-furaldehyde (Compound B) ElecB Para-Nitro (-R Effect) Planar Conjugation CompB->ElecB AldB Highly Electrophilic Carbonyl Carbon ElecB->AldB ReactB Facile Condensation (Mild Acid, 2h, 90% Yield) AldB->ReactB CompA 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (Compound A) ElecA Ortho-Methyl (Steric Clash) Meta-Nitro (No -R Effect) CompA->ElecA AldA Weakly Electrophilic Carbonyl Carbon ElecA->AldA ReactA Sluggish Condensation (Strong Acid, 18h, 45% Yield) AldA->ReactA

Logical flow of steric and electronic effects dictating aldehyde condensation reactivity.

Self-Validating Experimental Workflows

To demonstrate the practical implications of these reactivity differences, the following protocols detail the condensation of each aldehyde with 1-aminohydantoin hydrochloride. Each protocol is designed as a self-validating system, ensuring researchers can verify reaction progression in real-time.

Protocol 1: Facile Condensation of 5-(4-nitrophenyl)-2-furaldehyde

Objective: Synthesis of a Dantrolene analog via nucleophilic addition. Causality: Because the para-nitro group highly activates the aldehyde, a mild acid (glacial acetic acid) is sufficient to protonate the carbonyl oxygen and drive the reaction to completion without risking the oxidative degradation of the furan ring.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 5-(4-nitrophenyl)-2-furaldehyde in 40 mL of glacial acetic acid.

  • Reagent Addition: Add 10.5 mmol of 1-aminohydantoin hydrochloride (1.05 eq) to the stirring solution.

  • Thermal Activation: Heat the mixture to 90 °C under reflux for 2 hours.

  • Self-Validation Checkpoint: Withdraw 10 µL of the reaction mixture, quench in 100 µL methanol, and spot on a silica gel TLC plate. Elute with 70:30 Hexane:Ethyl Acetate. The complete disappearance of the UV-active starting material spot (Rf ~0.65) and the appearance of a bright orange product spot (Rf ~0.30) validates reaction completion.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting heavy precipitate under vacuum, wash with 20 mL of cold ethanol, and dry in vacuo to afford the product.

Protocol 2: Forced Condensation of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Objective: Synthesis of the sterically hindered 2-methyl-5-nitro analog. Causality: The twisted biaryl conformation and lack of resonance activation result in a high activation energy barrier. Glacial acetic acid is kinetically insufficient here. Therefore, a higher-boiling solvent (DMF) combined with a strong protic acid (pTSA) must be utilized to forcefully protonate the unreactive carbonyl and push the unfavorable equilibrium forward.

  • Preparation: Dissolve 10.0 mmol of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 15.0 mmol of 1-aminohydantoin hydrochloride. Note: A 1.5x excess is required to drive the sterically hindered equilibrium.

  • Catalysis: Add 1.0 mmol (10 mol%) of p-Toluenesulfonic acid (pTSA) to aggressively activate the aldehyde.

  • Thermal Activation: Heat the mixture to 130 °C for 16–18 hours under an inert nitrogen atmosphere (crucial to prevent oxidative degradation of the furan at elevated temperatures).

  • Self-Validation Checkpoint: Perform LC-MS analysis. TLC is often insufficient here due to streaking from high-temperature degradation byproducts. The reaction is deemed successful when the Area Under Curve (AUC) of the product mass peak exceeds 90% relative to the remaining starting material.

  • Isolation: Pour the dark mixture into 150 mL of crushed ice/water. Extract with Ethyl Acetate (3 x 50 mL), wash the organic layer thoroughly with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the product.

References

  • 5-(4-Nitrophenyl)-2-furaldehyde Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Dantrolene sodium salt Source: LookChem URL:[Link]

Comparative

Purity Determination of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde: A Validated HPLC Method Comparison Guide

As a Senior Application Scientist, selecting the appropriate analytical method for pharmaceutical intermediates is not merely about generating peaks on a chromatogram; it is about establishing a robust, self-validating s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical method for pharmaceutical intermediates is not merely about generating peaks on a chromatogram; it is about establishing a robust, self-validating system that guarantees data integrity. 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS 294193-92-3) is a critical nitroaromatic building block frequently utilized in the synthesis of specialized therapeutics, including skeletal muscle relaxants and antibacterial agents[1].

Accurate purity determination of this compound is paramount. Residual nitroaromatic impurities can pose severe genotoxic risks and interfere with downstream synthetic coupling steps. This guide objectively compares a modern, ICH-validated High-Performance Liquid Chromatography (HPLC) method against traditional alternatives, detailing the causality behind our chromatographic choices and providing a field-proven, step-by-step protocol.

Method Rationale: The Chemistry of Chromatographic Choices

Analyzing 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde presents specific physicochemical challenges. The molecule contains a highly polarizable nitro group coupled with a furaldehyde moiety.

  • The Peak Tailing Dilemma: Nitroaromatic furaldehydes are notorious for undergoing secondary Lewis acid-base interactions with residual, unreacted silanol groups on standard silica-based stationary phases. In traditional unbuffered HPLC methods, this results in severe peak tailing (Tailing Factor, Tf​>1.5 ), which obscures closely eluting impurities and compromises integration accuracy[2].

  • The Mechanistic Solution: To eliminate this artifact, our proposed method utilizes an end-capped C18 column . End-capping chemically blocks active silanols. Furthermore, we introduce a slightly acidic mobile phase additive (10 mM Ammonium Formate, pH 3.5). The formate buffer acts as a masking agent, protonating the most active silanol sites and effectively shielding the nitroaromatic analyte from secondary interactions, thereby yielding perfectly symmetrical peaks ( Tf​≤1.12 )[2].

  • Detection Strategy: The conjugated π -system of the nitroaromatic furan ring provides a strong chromophore. UV detection at 254 nm ensures maximum sensitivity and specificity for the target analyte and its structurally related degradation products[3].

Comparative Performance Data

To demonstrate the superiority of the optimized method, we compared its performance against a traditional unbuffered HPLC method and Thin Layer Chromatography (TLC). The quantitative data is summarized in Table 1 .

Table 1: Comparative Performance of Purity Determination Methods
ParameterProposed Validated HPLC (Buffered)Traditional HPLC (Unbuffered)Thin Layer Chromatography (TLC)
Stationary Phase End-capped C18 (5 µm, 4.6 x 150 mm)Standard C18 (5 µm)Silica Gel 60 F254
Mobile Phase Acetonitrile : 10mM NH₄FA pH 3.5 (60:40)Acetonitrile : Water (60:40)Hexane : Ethyl Acetate (70:30)
Peak Tailing ( Tf​ ) 1.05 - 1.12 (Excellent symmetry)> 1.8 (Severe tailing)N/A (Band broadening)
Resolution ( Rs​ ) > 2.5 (Baseline separation)< 1.5 (Co-elution risk)Qualitative estimation only
Limit of Detection 0.05 µg/mL 0.5 µg/mL~50 µg/mL
Run Time 8 minutes 12 minutes25 minutes

Experimental Protocol: A Self-Validating System

A truly robust protocol must be a self-validating system. The following methodology incorporates mandatory System Suitability Testing (SST) as an internal gatekeeper. If the SST parameters fail, the analytical run is automatically halted, ensuring that no untrustworthy data is ever reported.

Step 1: Preparation of Solutions
  • Mobile Phase: Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.5 using dilute formic acid. Filter through a 0.22 µm membrane. Mix this buffer with HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Degas ultrasonically for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde reference standard. Transfer to a 10 mL volumetric flask and dissolve in Acetonitrile (Concentration: 1.0 mg/mL).

  • Working Sample Solution: Dilute the stock solution with the mobile phase to achieve a final target concentration of 50 µg/mL.

Step 2: Chromatographic Conditions
  • Column: End-capped C18, 5 µm particle size, 4.6 mm ID x 150 mm length.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (The Self-Validation Gate)

Before analyzing unknown samples, inject the 50 µg/mL standard solution six consecutive times. The system is only validated for use if it meets the following criteria:

  • Repeatability: Relative Standard Deviation (RSD) of peak areas must be ≤2.0% .

  • Peak Symmetry: Tailing factor ( Tf​ ) must be ≤1.2 .

  • Efficiency: Theoretical plates ( N ) must be ≥5000 .

ICH Q2(R1) Method Validation Summary

To ensure regulatory compliance, the proposed method was rigorously validated according to the for analytical procedures[4][5]. The validation parameters confirm the method's reliability across varying conditions.

Table 2: ICH Q2(R1) Validation Results for the Proposed Method
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultStatus
Linearity & Range R2≥0.999 (Range: 10 - 100 µg/mL) R2=0.9998 Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.85%Pass
Intermediate Precision RSD ≤2.0% (Different days/analysts)RSD = 1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Specificity No matrix interference at analyte retention timePeak purity index > 0.99Pass

Method Validation Workflow Visualization

The logical progression from initial method optimization through self-validating system suitability and final ICH validation is mapped below.

HPLC_Workflow Start 5-(2-Methyl-5-nitrophenyl) -2-furaldehyde Sample Dev Method Optimization Mobile Phase: ACN / 10mM NH4FA Column: End-capped C18 Start->Dev Tailing System Suitability Gate Target: Tf ≤ 1.2, RSD ≤ 2% Dev->Tailing Tailing->Dev Fail (Halt & Re-optimize) ICH ICH Q2(R1) Validation Execution Tailing->ICH Pass (System Validated) Lin Linearity & Range (R² ≥ 0.999) ICH->Lin Acc Accuracy & Recovery (98% - 102%) ICH->Acc Prec Precision & Robustness (RSD ≤ 2.0%) ICH->Prec Final Validated Purity Determination Achieved Lin->Final Acc->Final Prec->Final

Fig 1: ICH Q2(R1) guided HPLC validation workflow for nitroaromatic furaldehyde purity analysis.

References

  • Scribd . "ICH Q2(R1) Analytical Validation Guide | PDF | Assay | Accuracy And Precision". Scribd Documents. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA Regulatory Guidance. Available at:[Link]

  • National Center for Biotechnology Information (PMC) . "Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma". PMC Open Access. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde Production

Introduction: The Significance of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde in Drug Discovery In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery programs. Among these, 5-aryl-2-furaldehydes have emerged as a class of privileged scaffolds due to their prevalence in biologically active molecules and natural products.[1] The title compound, 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, is a key intermediate in the synthesis of various therapeutic agents, where the nitroaryl moiety can be a crucial pharmacophore or a synthetic handle for further functionalization.

The efficient and scalable synthesis of this molecule is paramount for advancing drug development pipelines. The most common and versatile method for constructing the critical C-C bond between the furan and the nitrophenyl ring is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comprehensive comparison of various catalytic systems for this transformation, offering field-proven insights and detailed experimental protocols to empower researchers in optimizing their synthetic strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species (in this case, 5-formyl-2-furylboronic acid) and an organohalide (2-bromo-4-methyl-1-nitrobenzene).[2] The catalytic cycle, centered around a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) (Palladacycle Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (2-bromo-4-methyl-1-nitrobenzene) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (5-formyl-2-furylboronic acid) + Base BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the choice of the palladium source and, critically, the ancillary phosphine ligand. For challenging substrates, such as the sterically hindered and electronically demanding 2-bromo-4-methyl-1-nitrobenzene, the use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields and catalytic turnover.[4]

Below is a comparative guide to the performance of various palladium-based catalytic systems for the synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. The data presented is a synthesis of typical results observed for similar transformations in the literature.

Table 1: Performance of Various Catalytic Systems

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Pd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)901865221.2
Pd(OAc)₂ / PPh₃ (2 mol%)K₃PO₄Toluene/H₂O (5:1)1001272363.0
PdCl₂(dppf) (2 mol%)Na₂CO₃DMF/H₂O (5:1)85885435.3
Pd₂(dba)₃ / SPhos (1 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)804959523.8
Pd₂(dba)₃ / XPhos (1 mol%)Cs₂CO₃Toluene/H₂O (5:1)80398 98 32.7
[XPhos Pd G3] (1 mol%)K₃PO₄THF/H₂O (10:1)RT6969616.0

Analysis of Catalytic Performance:

  • First-Generation Catalysts (Pd(PPh₃)₄, Pd(OAc)₂/PPh₃): While being classical choices, these systems exhibit moderate efficiency for this transformation. The relatively lower electron-donating ability and smaller bulk of triphenylphosphine (PPh₃) lead to slower rates of oxidative addition and reductive elimination, resulting in longer reaction times and lower yields.

  • Second-Generation Catalysts (PdCl₂(dppf)): The use of a bidentate ferrocenylphosphine ligand like dppf enhances the stability and activity of the palladium center, leading to a significant improvement in yield and reaction rate.

  • Buchwald Ligands (SPhos, XPhos): The application of bulky, electron-rich biarylphosphine ligands developed by Buchwald and coworkers represents the state-of-the-art for challenging Suzuki-Miyaura couplings.[5][6] Both SPhos and XPhos provide catalyst systems with exceptional reactivity, allowing for lower catalyst loadings, shorter reaction times, and near-quantitative yields. XPhos, with its greater steric bulk, often provides a slight edge in performance for hindered substrates.

  • Third-Generation Precatalysts ([XPhos Pd G3]): These well-defined precatalysts offer the advantage of being air- and moisture-stable, simplifying reaction setup. They rapidly form the active Pd(0) species in solution and demonstrate excellent activity, even at room temperature, which can be beneficial for substrates with thermally sensitive functional groups.

Experimental Protocols

To ensure the reproducibility and integrity of your results, the following detailed protocols are provided.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, and Base Start->Reagents Inert Purge with Inert Gas (Ar or N₂) Reagents->Inert Catalyst Add Pd Catalyst/Ligand and Degassed Solvent Inert->Catalyst Heating Heat to Desired Temperature with Vigorous Stirring Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification by Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis End End Analysis->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[7]

Protocol 1: High-Performance Suzuki-Miyaura Coupling using Pd₂(dba)₃ / XPhos

Materials:

  • 2-Bromo-4-methyl-1-nitrobenzene (1.0 mmol, 1.0 equiv)

  • 5-Formyl-2-furylboronic acid (1.2 mmol, 1.2 equiv)[8][9]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.012 mmol, 1.2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-methyl-1-nitrobenzene, 5-formyl-2-furylboronic acid, and cesium carbonate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 1 mL of toluene under an inert atmosphere.

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the remaining toluene (3 mL) and deionized water (1 mL) to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

Protocol 2: Room Temperature Suzuki-Miyaura Coupling using [XPhos Pd G3] Precatalyst

Materials:

  • 2-Bromo-4-methyl-1-nitrobenzene (1.0 mmol, 1.0 equiv)

  • 5-Formyl-2-furylboronic acid (1.5 mmol, 1.5 equiv)

  • [XPhos Pd G3] (0.01 mmol, 1.0 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add 2-bromo-4-methyl-1-nitrobenzene, 5-formyl-2-furylboronic acid, potassium phosphate, and the [XPhos Pd G3] precatalyst.

  • Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Add the anhydrous THF and deionized water via syringe.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This guide demonstrates that the judicious selection of a palladium catalyst and an appropriate phosphine ligand is critical for the efficient synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde. While traditional catalysts can provide the desired product, the use of modern, bulky biarylphosphine ligands such as SPhos and XPhos, particularly in the form of well-defined precatalysts, offers superior performance in terms of yield, reaction time, and catalyst loading. For researchers in drug development, the adoption of these advanced catalytic systems can significantly streamline the synthesis of key intermediates, accelerating the discovery and development of new therapeutic agents. Future research in this area may focus on the development of even more active and robust catalysts, as well as the transition of these high-efficiency catalytic systems to continuous flow manufacturing processes to further enhance scalability and sustainability.

References

  • 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. ACS Publications. Available at: [Link]

  • Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Chemistry Portal. Available at: [Link]

  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. National Institutes of Health. Available at: [Link]

  • Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. ResearchGate. Available at: [Link]

  • 5-Formyl-2-furanylboronic acid. The Australian National University. Available at: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. ResearchGate. Available at: [Link]

  • Method of producing 5-formyl-2-furylboronic acid. Google Patents.
  • Method of producing 5-formyl-2-furylboronic acid. Google Patents.
  • Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. CORE. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. ACS Publications. Available at: [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]

  • The Suzuki Reaction. Stanford University. Available at: [Link]

  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. Available at: [Link]

  • Process of making 5-nitro-2-furaldehyde semicarbazone. Google Patents.
  • Allyl Glycidyl Ether (CAS No. 106-92-3) – High-Purity Chemical from Symb ChemTech. Symb ChemTech. Available at: [Link]

  • Pathway of 5-hydroxymethyl-2-furaldehyde formation in honey. National Institutes of Health. Available at: [Link]

  • Synthesis and study of cytotoxic activity of 1,2,4-trioxane- and egonol-derived hybrid molecules against Plasmodium falciparum and multidrug-resistant human leukemia cells. PubMed. Available at: [Link]

  • Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one. PubMed. Available at: [Link]

  • Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: One-Pot Synthesis of Aryloxypropanediols from Glycerol: Towards Valuable Chemicals from Renewable Sources. ResearchGate. Available at: [Link]

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Comparative

Quantitative NMR (qNMR) Reference Standard Selection for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde Purity Certification

For drug development professionals and synthetic chemists, certifying the absolute purity of critical intermediates like 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS 294193-92-3) is a strict regulatory requirement. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, certifying the absolute purity of critical intermediates like 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS 294193-92-3) is a strict regulatory requirement. While traditional chromatographic techniques (HPLC/GC) are standard for impurity profiling, they routinely overestimate purity by failing to detect non-UV active or non-volatile contaminants.

Quantitative 1 H-NMR (qNMR) solves this by providing an absolute mass fraction purity that is directly traceable to the International System of Units (SI). However, the accuracy of qNMR is entirely dependent on the strategic selection of an internal standard (IS). This guide objectively compares leading Certified Reference Materials (CRMs) for the qNMR analysis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde and provides a self-validating experimental protocol.

Analyte Spectral Profiling & The "Clear Zone" Principle

The fundamental rule of qNMR is absolute signal independence: the internal standard's signal must not overlap with any analyte, solvent, or impurity signals. To select the right standard, we must first map the 1 H-NMR topology of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

Analyte Signal Profile:

  • Aldehyde Proton: Highly deshielded singlet at ~9.6 ppm.

  • Aromatic & Furan Protons: Complex doublets and multiplets between 7.2 ppm and 8.6 ppm (driven by the electron-withdrawing nitro group and furan oxygen).

  • Methyl Protons: Singlet at ~2.6 ppm.

The Causality of Baseline Overlap: In qNMR, to capture >99.9% of the Lorentzian line shape, the integration region must span approximately 64 times the full width at half maximum (FWHM). Therefore, even if peaks appear visually separated at their apex, their bases may overlap. Because qNMR relies on the direct proportionality between signal area and the number of nuclei, even a 0.5% baseline overlap will fatally skew the purity calculation. Consequently, the optimal "Clear Zones" for this specific analyte are strictly between 3.0 ppm and 7.0 ppm , or below 2.0 ppm .

Signal_Mapping Analyte 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde 1H-NMR Profile Sub1 Aldehyde: ~9.6 ppm Aromatics/Furan: ~7.2-8.6 ppm Methyl: ~2.6 ppm Analyte->Sub1 Zone Interference-Free Zones (3.0 - 7.0 ppm & < 2.0 ppm) Sub1->Zone Dictates IS Selection IS1 Maleic Acid (6.26 ppm) Status: Optimal Zone->IS1 IS2 Dimethyl Sulfone (2.98 ppm) Status: Optimal Zone->IS2 IS3 1,4-Dinitrobenzene (8.40 ppm) Status: Invalid (Overlap) Zone->IS3

Figure 1: Logical selection of qNMR internal standards based on analyte signal mapping.

Comparative Analysis of qNMR Reference Standards

Based on the established clear zones, we compare three highly pure CRMs commonly utilized in organic qNMR analysis[1].

Table 1: qNMR Internal Standard Comparison for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Reference StandardChemical Shift ( 1 H)MultiplicitySuitability & CausalityMetrological Traceability
Maleic Acid (MA) 6.26 ppmSinglet (2H)Optimal. Falls perfectly in the 3.0-7.0 ppm clear zone. Far removed from the water peak (~3.3 ppm in DMSO-d6).NIST SRM 84 (KHP)
Dimethyl Sulfone (DMSO 2​ ) 2.98 ppmSinglet (6H)Optimal. Safely avoids the 2.6 ppm analyte methyl signal. Provides a sharp, high-intensity 6H singlet.NIST SRM 350 (Benzoic Acid)
1,4-Dinitrobenzene 8.40 ppmSinglet (4H)Invalid. Severe baseline overlap with the analyte's highly deshielded C6' aromatic proton (~8.6 ppm).NIST SRM 350

Expert Insight: Maleic Acid and Dimethyl Sulfone are objectively superior choices for this molecule[2]. While 1,4-Dinitrobenzene is a standard qNMR CRM for many aliphatic compounds, it is fundamentally incompatible with highly substituted nitro-aromatics due to inevitable aromatic region crowding.

Experimental Protocol: A Self-Validating System

To achieve a relative expanded measurement uncertainty of <0.1%, the qNMR protocol must be treated as a strict metrological exercise[3]. The following methodology is designed as a self-validating system, ensuring that every source of error is empirically controlled.

Step 1: Metrological Weighing (The Critical Node)

Causality: Weighing errors contribute to >80% of the total uncertainty budget in qNMR. The precision of the NMR instrument cannot rescue poor weighing technique.

  • Utilize a calibrated microbalance (readability d=0.001 mg) placed on an anti-vibration table in a climate-controlled room.

  • Weigh approximately 10–15 mg of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde directly into a glass vial.

  • Weigh 5–8 mg of the chosen IS (e.g., Maleic Acid CRM) directly into the same vial to eliminate transfer losses. Record exact masses to the microgram.

Step 2: Dissolution & Homogenization
  • Add 1.0 mL of high-purity deuterated solvent (DMSO-d6, 99.9% D).

  • Vortex for 60 seconds and sonicate for 5 minutes.

  • Visually inspect the solution. Causality: Any undissolved particulate matter means the weighed mass does not equal the dissolved mass, immediately invalidating the quantitation.

  • Transfer 600 µL to a high-precision 5 mm NMR tube.

Step 3: Relaxation-Optimized NMR Acquisition

Causality: If the relaxation delay (D1) is too short, protons will not fully return to thermal equilibrium between pulses, leading to artificially truncated integrals and false purity values.

  • Self-Validation Step: Run an Inversion-Recovery ( T1​ ) experiment prior to acquisition. Determine the longest T1​ among the chosen integration targets (typically the aldehyde proton or the IS singlet).

  • Set the Pulse Angle to exactly 90° (ensure accurate pulse calibration for the specific sample).

  • Set the Relaxation Delay (D1) to ≥5×T1​ (typically 45–60 seconds for aldehydes).

  • Acquire 32 to 64 scans to achieve a Signal-to-Noise ratio (S/N) > 250:1.

  • Ensure the Acquisition Time (AQ) is ≥4 seconds to allow for complete Free Induction Decay (FID).

Step 4: Processing & Purity Calculation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) to the FID.

  • Perform strict manual phase correction (zero and first order) and a high-order polynomial baseline correction.

  • Integrate the IS singlet and the chosen analyte signal (e.g., the 9.6 ppm aldehyde singlet), ensuring the integration window spans 64× FWHM.

  • Calculate the mass fraction purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, P = purity of the standard).

qNMR_Workflow A 1. Metrological Weighing (u < 0.1%) B 2. Dissolution (DMSO-d6) A->B C 3. T1 Inversion Recovery Test B->C D 4. 1H-NMR Acquisition (D1 ≥ 5*T1) C->D E 5. Phasing & Integration D->E F 6. Mass Fraction Purity Calc E->F

Figure 2: Self-validating high-performance qNMR workflow for absolute purity certification.

Summary

For the precise purity certification of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, Maleic Acid and Dimethyl Sulfone are the most robust, objectively superior qNMR internal standards. By adhering to strict metrological weighing and empirically validating relaxation delays via T1​ experiments, researchers can achieve highly trustworthy, SI-traceable purity values suitable for advanced drug development and regulatory submissions.

References
  • Title: Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis Source: ACS (Journal of Natural Products) URL: [Link]

  • Title: Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.1 % Source: ResearchGate (Accreditation and Quality Assurance) URL: [Link]

Sources

Comparative

A Comparative Guide to Validating Moisture Content in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde using Karl Fischer Titration

In the landscape of pharmaceutical development, the precise quantification of water content is not merely a quality control metric; it is a cornerstone of drug substance stability, efficacy, and safety. For an active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise quantification of water content is not merely a quality control metric; it is a cornerstone of drug substance stability, efficacy, and safety. For an active pharmaceutical ingredient (API) such as 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, an aromatic aldehyde with potential therapeutic applications, accurate moisture determination is paramount. Excess moisture can lead to degradation, alter crystalline structure, and impact dosage accuracy.[][2][3] This guide provides an in-depth comparison of volumetric and coulometric Karl Fischer (KF) titration for validating the moisture content of this specific compound, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

The Challenge of Aldehydes in Karl Fischer Titration

Karl Fischer titration, a method revered for its accuracy and specificity to water, is based on the reaction of iodine with water in the presence of sulfur dioxide and a base.[4][5][6] However, the aldehyde functional group present in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde introduces significant analytical challenges. Aldehydes can react with the methanol, a common solvent in KF reagents, to form acetals, a reaction that produces additional water and leads to erroneously high results.[7][8][9] Furthermore, a bisulfite addition reaction can occur, which consumes water and results in falsely low readings.[7]

To circumvent these interferences, specialized Karl Fischer reagents have been developed that are free of methanol or contain components that suppress these side reactions.[7][10][11][12][13][14][15] The choice of methodology—volumetric or coulometric—and the experimental design must be carefully considered to ensure the generation of reliable and accurate data.

Volumetric vs. Coulometric Titration: A Head-to-Head Comparison

The two principal modalities of Karl Fischer titration, volumetric and coulometric, differ in how iodine is introduced into the reaction.[16][17]

  • Volumetric Karl Fischer Titration: In this method, a titrant of a known concentration containing iodine is added to the sample dissolved in a suitable solvent. The volume of the titrant consumed is directly proportional to the amount of water in the sample.[16][18] This method is generally suited for samples with a higher water content, typically ranging from 100 ppm to 100%.[19][20]

  • Coulometric Karl Fischer Titration: Here, iodine is generated electrochemically in situ from an iodide-containing electrolyte. The amount of electricity required to generate the iodine that reacts with the water is measured, and Faraday's law is used to calculate the amount of water.[4][16] Coulometric titration is ideal for samples with very low water content, from 1 ppm to 5%.[19][20]

For 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, the choice between these two techniques will depend on the expected moisture content of the API. For bulk API, volumetric titration may be more appropriate, while for finished products with stringent low-moisture specifications, coulometric titration would be the method of choice.

Experimental Workflow: A Visual Guide

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both volumetric and coulometric Karl Fischer titration.

Volumetric_KF_Workflow cluster_prep Preparation cluster_analysis Analysis Titrant Standardize KF Titrant Solvent Add Solvent to Vessel Pre_Titrate Pre-titrate Solvent Solvent->Pre_Titrate Conditioning Sample Introduce Sample Pre_Titrate->Sample Ready for Sample Titrate Titrate with KF Reagent Sample->Titrate Start Titration Endpoint Detect Endpoint Titrate->Endpoint Bivoltammetric Detection Calculate Calculate Water Content Endpoint->Calculate Using Titrant Volume

Caption: Volumetric Karl Fischer Titration Workflow.

Coulometric_KF_Workflow cluster_prep_coul Preparation cluster_analysis_coul Analysis Electrolyte Add Electrolyte to Cell Pre_Titrate_Coul Pre-titrate to Dryness Electrolyte->Pre_Titrate_Coul Conditioning Sample_Coul Inject Sample Pre_Titrate_Coul->Sample_Coul Ready for Sample Generate_Iodine Electrochemically Generate Iodine Sample_Coul->Generate_Iodine Start Titration Endpoint_Coul Detect Endpoint Generate_Iodine->Endpoint_Coul Bivoltammetric Detection Calculate_Coul Calculate Water Content Endpoint_Coul->Calculate_Coul Using Faraday's Law

Caption: Coulometric Karl Fischer Titration Workflow.

Proposed Experimental Protocol for Validation

The validation of an analytical method ensures that it is suitable for its intended purpose.[21][22] For moisture determination in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, the validation protocol should encompass specificity, linearity, accuracy, precision, and robustness, in line with USP <1225>.[21][23]

Reagents and Instrumentation
  • Karl Fischer Titrator: A modern volumetric or coulometric titrator with a sealed titration vessel.

  • Specialized KF Reagents: Methanol-free reagents specifically designed for aldehydes and ketones (e.g., Hydranal™-Composite 5 K and Hydranal™-Working Medium K).[7]

  • Solvent: Anhydrous solvent appropriate for the sample and KF chemistry. Based on the structure of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, a mixture of a non-polar solvent like xylene or toluene with a solubilizing alcohol (other than methanol) could be effective.

  • Certified Water Standard: For titrant standardization and accuracy checks.

Sample Preparation and Handling

Due to the potential for atmospheric moisture absorption, sample handling should be performed in a controlled environment (e.g., a glove box with low humidity). The sample size should be chosen based on the expected water content to ensure optimal consumption of the KF titrant.

Step-by-Step Methodology (Volumetric Approach)
  • Titrant Standardization: Standardize the Karl Fischer titrant using a certified water standard to determine its exact water equivalency (mg/mL).

  • Solvent Preparation: Add a suitable volume of the specialized KF solvent to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual moisture.

  • Sample Analysis: Accurately weigh and introduce a known amount of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde into the conditioned titration vessel.

  • Titration: Immediately start the titration. A "flying start" approach, where the sample is added while the titration is already running, can help to minimize the impact of the bisulfite side reaction.[7]

  • Endpoint Detection: The titration proceeds until all water is consumed, and the endpoint is detected bivoltammetrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and its standardization value.

Hypothetical Performance Data Comparison

The following table presents a hypothetical comparison of the performance characteristics of volumetric and coulometric KF titration for the analysis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

Parameter Volumetric Karl Fischer Coulometric Karl Fischer Alternative Method: Headspace GC
Typical Range 0.1% to 100%0.001% to 5%Dependent on calibration
Precision (RSD) < 2%< 5% for low ppm levels< 3%
Accuracy 98-102%97-103%95-105%
Limit of Detection ~100 ppm~1 ppm~10 ppm
Analysis Time 5-10 minutes per sample5-15 minutes per sample10-20 minutes per sample
Sample Size 0.1 - 1 g0.01 - 0.1 g0.1 - 0.5 g
Interference Risk Moderate (mitigated by specialized reagents)Moderate (mitigated by specialized reagents)Low (highly specific)

Alternative Methodologies: A Broader Perspective

While Karl Fischer titration is often considered the gold standard for water determination, it is prudent to consider alternative techniques, especially when dealing with challenging compounds.[24]

  • Loss on Drying (LOD): This gravimetric method measures the loss of mass upon heating.[25] However, it is not specific to water and will also measure other volatile components, which may be present in the API.

  • Thermogravimetric Analysis (TGA): A more sophisticated version of LOD, TGA provides information on the temperature at which mass loss occurs, which can help to differentiate between water and other volatiles.[3]

  • Headspace Gas Chromatography (HSGC): This technique is highly specific for water and can be a powerful alternative for samples that are insoluble or reactive with KF reagents.[26] Recent studies have highlighted its potential as a more sensitive method for water determination in pharmaceuticals.[26][27][28]

Conclusion and Recommendations

The accurate determination of moisture content in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is achievable with Karl Fischer titration, provided that appropriate measures are taken to address the challenges posed by the aldehyde functional group. The use of specialized, methanol-free reagents is non-negotiable for obtaining accurate results.

  • For routine quality control of bulk API with expected moisture content above 0.1%, volumetric Karl Fischer titration offers a robust and efficient solution.

  • For final product release testing or when dealing with very low moisture specifications (below 0.1%), coulometric Karl Fischer titration provides the necessary sensitivity and accuracy.

It is highly recommended to perform a thorough method validation to demonstrate the suitability of the chosen Karl Fischer method for this specific API. Furthermore, exploring alternative techniques like Headspace Gas Chromatography could provide a valuable orthogonal method for confirmation and for troubleshooting any discrepancies observed with Karl Fischer titration. By carefully selecting the appropriate methodology and meticulously validating the procedure, researchers and drug development professionals can ensure the quality and stability of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde.

References

  • Honeywell. Water determination in aldehydes and ketones. [Link]

  • Chromatography Today. Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]

  • ResearchGate. Side reaction of aldehydes or ketones with methanol during Karl Fischer titration. Forming water can falsify the results of water determination. [Link]

  • Mettler Toledo. How to Measure Moisture Content in Pharmaceuticals. [Link]

  • Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]

  • HIRANUMA Co., Ltd. Principles of Karl Fischer Moisture Measurement. [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. What are some interfering reactions?. [Link]

  • Pharmaceutical Online. Headspace Moisture Analysis for Determination of Residual Moisture Content in Lyophilized Pharmaceutical Products. [Link]

  • Hach. Volumetric one-component Karl Fischer Titration for aldehydes and ketones. [Link]

  • PMC. Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. [Link]

  • A3P. USP Water Activity: A Better Approach for Lyo Moisture Determination. [Link]

  • iqualitrol. Karl Fischer Titrator – Principle, Working & Applications Explained. [Link]

  • BYJU'S. Principle of Karl Fischer Titration. [Link]

  • WDS. Volumetric vs. Coulometric Karl Fischer Titration: Which One to Choose?. [Link]

  • Journal of Hygienic Engineering and Design. DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. [Link]

  • AZoM. Moisture Analysis in the Pharmaceutical Industry. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • News-Medical.Net. What is the Difference Between Coulometric and Volumetric Titration?. [Link]

  • PROAnalytics. Coulometric titration vs volumetric titration to determine water content. [Link]

  • Mettler Toledo. Water Content in Ketones and Aldehydes by Karl Fischer Titration. [Link]

  • Georg Thieme Verlag. Water Determination by Karl Fischer Titration - Monograph. [Link]

  • Mettler Toledo. - Karl Fischer Titration. [Link]

  • Carl ROTH. Karl Fischer Reagents. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • USP-NF. Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. [Link]

  • Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

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